Tetrahydrofolic acid-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C19H23N7O6 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[[(2-amino-6,7-dideuterio-4-oxo-3,5,7,8-tetrahydropteridin-6-yl)-dideuteriomethyl]amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t11?,12-/m0/s1/i7D2,8D,11D/t8?,11?,12- |
InChI Key |
MSTNYGQPCMXVAQ-KLSHAWTBSA-N |
Isomeric SMILES |
[2H]C1C(NC2=C(N1)N=C(NC2=O)N)([2H])C([2H])([2H])NC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of Tetrahydrofolic Acid-d4 in Unraveling One-Carbon Metabolism
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
One-carbon metabolism, a complex network of interconnected biochemical pathways, is fundamental to cellular proliferation, differentiation, and survival. It is responsible for the transfer of one-carbon units required for the biosynthesis of nucleotides, amino acids, and other essential macromolecules. Given its central role in cellular function, dysregulation of one-carbon metabolism is implicated in numerous pathologies, including cancer and neural tube defects. Stable isotope tracing has emerged as a powerful tool to dissect the intricacies of these pathways, and deuterated analogs of key metabolites, such as Tetrahydrofolic acid-d4 (THF-d4), play a critical role in these investigations. This technical guide provides an in-depth exploration of THF-d4's function in one-carbon metabolism studies, detailing its application, experimental considerations, and the valuable insights it provides.
Tetrahydrofolic Acid: The Epicenter of One-Carbon Trafficking
Tetrahydrofolate (THF) and its derivatives are the central cofactors in one-carbon metabolism.[1][2][3] Derived from the dietary vitamin folate (Vitamin B9), THF acts as a carrier for one-carbon units at various oxidation states, including formyl, methylene, and methyl groups.[3][4] These one-carbon units are sourced primarily from serine, glycine, histidine, and formate and are utilized in vital biosynthetic pathways such as the synthesis of purines and thymidylate, and the remethylation of homocysteine to methionine.[1][3] The intricate network of reactions involving THF is compartmentalized within the cell, with distinct pathways operating in the cytoplasm, mitochondria, and nucleus.[1][2]
The Role of this compound: A Tale of Two Applications
This compound ([²H₄]THF), a stable isotope-labeled form of THF, serves two primary and distinct roles in the study of one-carbon metabolism: as a crucial internal standard for accurate quantification of folate species and as a metabolic tracer to investigate the in vivo kinetics of the folate coenzyme itself.
[²H₄]THF as an Internal Standard: The Gold Standard for Quantification
The accurate measurement of endogenous folate concentrations is notoriously challenging due to the low abundance and chemical instability of THF and its derivatives. Stable Isotope Dilution Assays (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have become the gold standard for robust and precise folate quantification.[5][6][7] In this methodology, a known amount of a deuterated folate analog, such as [²H₄]folic acid or its reduced derivatives like [²H₄]THF and [²H₄]-5-methyl-THF, is added to a biological sample at the beginning of the extraction procedure.[6][7]
Because the deuterated standard is chemically identical to the endogenous analyte, it experiences the same degradation and loss during sample preparation and analysis. By measuring the ratio of the endogenous (unlabeled) to the deuterated (labeled) folate species in the mass spectrometer, researchers can accurately calculate the initial concentration of the endogenous folate, effectively correcting for any experimental variability. This approach has been widely adopted for the analysis of folates in various matrices, including food, serum, plasma, and tissues.[5][6][8]
[²H₄]Folic Acid as a Metabolic Tracer: Tracking the Coenzyme's Journey
Beyond its role as an analytical tool, deuterated folic acid is utilized as a metabolic tracer to study the pharmacokinetics and in vivo turnover of folate.[5][9] In these studies, human subjects or animal models are supplemented with [²H₄]folic acid, and the appearance and disappearance of the labeled folate is monitored over time in biological fluids and tissues.[5][9] The deuterium atoms are located on the stable p-aminobenzoic acid (PABA) moiety of the folate molecule, ensuring that the label remains on the core structure as it is absorbed, distributed, metabolized to various THF derivatives, and eventually excreted.[9]
These tracer studies have provided valuable quantitative data on folate kinetics, including:
-
Bioavailability and absorption rates.
-
Whole-body folate pool sizes. [5]
-
Turnover rates and half-lives of folate in different compartments (e.g., serum, red blood cells). [5]
It is crucial to distinguish this application from tracing the one-carbon units themselves. While [²H₄]folic acid tracks the fate of the folate coenzyme, it does not directly follow the path of the one-carbon units it carries. For that purpose, other isotopic tracers are employed.
Tracing the One-Carbon Units: The Role of Other Isotopic Labels
To elucidate the flux of one-carbon units through the metabolic network, researchers utilize substrates labeled with stable isotopes such as ¹³C or ²H at positions that will be transferred during the enzymatic reactions.
A particularly insightful approach involves the use of [2,3,3-²H]serine.[1] Serine is the primary source of one-carbon units for the folate pool. The fate of the deuterium atoms from [2,3,3-²H]serine provides a unique window into the compartmentalization of one-carbon metabolism:
-
Mitochondrial Metabolism: When serine is metabolized in the mitochondria, one of the deuterium atoms at the 3-position is lost. This results in the incorporation of a single deuterium atom (m+1) into downstream products.[1]
-
Cytosolic Metabolism: In the cytosol, both deuterium atoms at the 3-position are retained and transferred to THF. This leads to the incorporation of two deuterium atoms (m+2) into downstream metabolites.[1]
By analyzing the mass isotopologue distribution of key metabolites like thymidine and methionine, scientists can quantify the relative contributions of the mitochondrial and cytosolic pathways to one-carbon unit biogenesis.[1]
Data Presentation: Quantitative Insights from Isotope Tracing Studies
The following tables summarize key quantitative data derived from studies utilizing deuterated folates and other isotopic tracers in one-carbon metabolism research.
Table 1: Pharmacokinetic Parameters of Folate in Humans Determined by [²H₂]Folic Acid Tracing [5]
| Parameter | Value |
| Serum Folate Time to Max Concentration | ~18 days |
| Urinary Folate Time to Isotopic Steady State | 1-2 weeks |
| Slow-Phase Half-Life of Serum Folate | 18.7 ± 2.3 days |
| Daily Turnover of Total Body Folate Pool | 4.5% |
| Pre-supplementation Total Body Folate Pool | 10 µmol (4.4 mg) |
| Post-supplementation Total Body Folate Pool | 98.9 µmol (43.7 mg) |
Table 2: Typical LC-MS/MS Parameters for Folate Quantification using Deuterated Internal Standards [2][8]
| Parameter | Specification |
| Chromatography | |
| Column | C8 or C18 reversed-phase |
| Mobile Phase A | Aqueous buffer with organic modifier (e.g., acetic acid in water) |
| Mobile Phase B | Organic solvent (e.g., methanol or acetonitrile) |
| Gradient | Isocratic or gradient elution |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Example MRM Transitions | |
| 5-Methyl-THF | Varies by instrument and method |
| [¹³C₅]-5-Methyl-THF (IS) | Varies by instrument and method |
| Folic Acid | Varies by instrument and method |
| [²H₄]-Folic Acid (IS) | Varies by instrument and method |
| Detection Limits | |
| 5-Methyl-THF in serum | 0.13 nmol/L |
| Folic Acid in serum | 0.07 nmol/L |
Experimental Protocols: A Guide to Key Methodologies
Protocol for Quantification of Folates in Human Serum using Stable Isotope Dilution LC-MS/MS[8]
-
Sample Preparation:
-
To 275 µL of serum, add a known amount of a mixture of ¹³C-labeled folate internal standards.
-
Perform solid-phase extraction (SPE) using a phenyl cartridge to isolate the folates.
-
Elute the folates and stabilize the extract.
-
-
LC-MS/MS Analysis:
-
Inject the stabilized extract onto a C8 analytical column.
-
Use an isocratic mobile phase of acetic acid in an organic solvent.
-
Detect and quantify the folate species using positive-ion electrospray ionization tandem mass spectrometry in MRM mode.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the endogenous folate to its corresponding ¹³C-labeled internal standard.
-
Determine the concentration of the endogenous folate using a calibration curve.
-
Protocol for In Vivo Folate Kinetic Studies using Deuterated Folic Acid[5]
-
Supplementation:
-
Administer a daily oral dose of [3',5'-²H₂]folic acid to human subjects for a defined period (e.g., 4 weeks).
-
-
Sample Collection:
-
Collect blood and urine samples at regular intervals during and after the supplementation period.
-
-
Sample Analysis:
-
Determine total folate concentrations in serum, erythrocytes, and urine using a microbiological assay.
-
Measure the isotopic labeling of urinary and erythrocyte folate using gas chromatography-mass spectrometry (GC-MS) after appropriate derivatization.
-
-
Kinetic Modeling:
-
Use the collected data to fit a pharmacokinetic model (e.g., a biexponential model for serum folate decline) to calculate parameters such as half-life, turnover rate, and pool size.
-
Visualizing the Concepts: Diagrams of Key Pathways and Workflows
Conclusion
This compound and other stable isotope-labeled compounds are indispensable tools for the comprehensive study of one-carbon metabolism. While THF-d4 is primarily leveraged as an internal standard for the accurate quantification of folates and as a tracer for in vivo folate kinetics, other labeled substrates like deuterated serine provide critical insights into the compartmentalized flux of one-carbon units. The methodologies outlined in this guide, from stable isotope dilution analysis to in vivo kinetic modeling, empower researchers to dissect the complex network of one-carbon metabolism, paving the way for a deeper understanding of its role in health and disease and for the development of novel therapeutic strategies.
References
- 1. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Folate-mediated one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, Tetrahydrofolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Reversal of cytosolic one-carbon flux compensates for loss of mitochondrial folate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo folate kinetics during chronic supplementation of human subjects with deuterium-labeled folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portal.fis.tum.de [portal.fis.tum.de]
- 8. academic.oup.com [academic.oup.com]
- 9. Kinetic modeling of folate metabolism through use of chronic administration of deuterium-labeled folic acid in men - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of Deuterated Tetrahydrofolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological significance of deuterated tetrahydrofolic acid (THF). It explores the foundational principles of deuterium substitution in drug development, the critical role of THF in one-carbon metabolism, and the potential implications of deuterating this essential cofactor. This document summarizes available quantitative data, outlines relevant experimental methodologies, and provides visual representations of key metabolic pathways and experimental workflows to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction: The Role of Deuterium in Drug Development
Deuterium, a stable, non-radioactive isotope of hydrogen, has garnered significant interest in pharmaceutical research and development. The substitution of hydrogen with deuterium in a drug molecule can lead to a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This increased metabolic stability can alter the pharmacokinetic profile of a drug, potentially leading to a longer half-life, reduced dosing frequency, and an improved safety profile by minimizing the formation of toxic metabolites.
Tetrahydrofolic acid (THF) is the biologically active form of folate (Vitamin B9) and a crucial coenzyme in a wide range of metabolic processes. It acts as a carrier of one-carbon units required for the synthesis of purines, thymidylate, and several amino acids. Given its central role in cellular proliferation and growth, enzymes involved in the folate pathway are well-established targets for various therapeutic agents, including anticancer and antimicrobial drugs. The strategic deuteration of THF or its derivatives presents a compelling avenue for modulating these critical metabolic pathways.
Tetrahydrofolic Acid Metabolism: A Central Hub of One-Carbon Transfer
THF and its derivatives are essential for the de novo synthesis of nucleotides and the remethylation of homocysteine to methionine. The folate cycle involves a series of enzymatic reactions that interconvert different one-carbon substituted THF species.
Below is a diagram illustrating the core reactions of the folate metabolic pathway.
Synthesis of Deuterated Tetrahydrofolic Acid
The synthesis of deuterated THF typically involves the reduction of a deuterated folic acid precursor. While detailed, publicly available protocols specifically for deuterated THF are scarce, the general principles of folic acid reduction can be adapted.
General Experimental Protocol for Folic Acid Reduction
The reduction of folic acid to tetrahydrofolic acid can be achieved chemically or enzymatically.
Chemical Reduction:
-
Dissolution: Suspend deuterated folic acid in an appropriate buffer solution (e.g., a boric acid-borax buffer at pH 8).
-
pH Adjustment: Adjust the pH to fully dissolve the folic acid, typically using a base like sodium hydroxide.
-
Reduction: Under an inert atmosphere (e.g., nitrogen), slowly add a reducing agent such as sodium borohydride (NaBH₄) or sodium dithionite in batches. The temperature should be carefully controlled, often at or below room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by UV-Vis spectrophotometry, observing the disappearance of the folic acid absorbance peak.
-
Precipitation: After the reaction is complete, acidify the solution (e.g., with hydrochloric acid) to a pH of approximately 3.0-3.5 to precipitate the deuterated tetrahydrofolic acid.
-
Purification: The precipitate can be collected by filtration, washed with deionized water, and dried under vacuum. Further purification can be achieved by chromatographic methods if necessary.
Enzymatic Reduction:
-
Initial Reduction: Folic acid can be first reduced to dihydrofolate (DHF) using a reducing agent like sodium dithionite.
-
Enzymatic Conversion: The resulting DHF is then stereoselectively reduced to (6S)-THF using the enzyme dihydrofolate reductase (DHFR) in the presence of a regenerating system for the cofactor NADPH. This system often includes glucose and glucose dehydrogenase (GluDH).
-
Purification: The enzymatically produced deuterated THF can be purified using chromatographic techniques such as affinity chromatography.
Biological Implications and Quantitative Data
The biological significance of deuterated THF lies in the potential alteration of its metabolic fate due to the kinetic isotope effect. This can manifest as changes in enzyme kinetics for THF-dependent enzymes and differences in bioavailability.
Bioavailability of Deuterated Folates
Studies using stable-isotope-labeled folates have been instrumental in determining the bioavailability of different folate forms. The use of deuterated compounds allows for the differentiation between the administered dose and endogenous folate pools.
| Folate Derivative | Isotopic Label | Relative Bioavailability (Mean ± SEM) |
| Folic Acid (PteGlu) | [3',5'-²H₂] | 1.53 ± 0.10 |
| 10-Formyl-H₄folate | [3',5'-²H₂] | 1.02 ± 0.10 |
| 5-Methyl-H₄folate | [3',5'-²H₂] | 0.99 ± 0.10 |
| 5-Formyl-H₄folate | [3',5'-²H₂] | 1.13 ± 0.10 |
| Tetrahydrofolate (H₄folate) | [3',5'-²H₂] | 0.71 ± 0.10 |
| Pteroylhexaglutamate (PteGlu₆) | [3',5'-²H₂] | 0.67 ± 0.04 |
Data is presented as the excretion ratio of urinary folates (% of deuterated oral dose / % of deuterated intravenous dose). Data synthesized from multiple studies and should be interpreted in the context of the specific experimental conditions.
Kinetic Isotope Effect on Dihydrofolate Reductase (DHFR)
DHFR catalyzes the reduction of DHF to THF. Studies on the kinetic isotope effect of DHFR using deuterated NADPH (NADPD) provide insights into the rate-limiting steps of this crucial reaction.
| Enzyme Source | pH | Kinetic Isotope Effect (kH/kD) |
| Mycobacterium tuberculosis | 5.5 | 1.0 ± 0.1 |
| Mycobacterium tuberculosis | 8.0 | 2.3 ± 0.1 |
| Streptococcus pneumoniae | 7.0 | 2.4 |
| Chicken DHFR | 5.0 - 8.0 | ~3 |
| Human DHFR | 5.0 - 8.0 | ~4 |
The kinetic isotope effect is presented as the ratio of the reaction rate with NADPH (kH) to the rate with NADPD (kD). Data is compiled from various studies and reflects the effect on Vmax or Vmax/Km.
Note: Extensive searches did not yield specific Vmax and Km values for key folate-metabolizing enzymes such as thymidylate synthase and methionine synthase when using their respective deuterated tetrahydrofolate substrates. This represents a significant knowledge gap in the field.
Experimental Workflows for Studying Deuterated Tetrahydrofolic Acid
The investigation of deuterated THF involves a multi-step workflow, from administration to analysis. Stable isotope tracer studies are a common approach to elucidate the pharmacokinetics and metabolic fate of such compounds.
Detailed Methodologies
Sample Preparation for LC-MS/MS Analysis of Folates in Plasma:
-
Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Stabilization: Immediately add a stabilizing agent, such as ascorbic acid, to prevent oxidation of the labile folate species.
-
Protein Precipitation: To a known volume of plasma, add a deuterated internal standard. Precipitate proteins by adding a cold organic solvent like acetonitrile or methanol.
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the folates to a clean tube.
-
Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a mobile phase-compatible solvent for injection into the LC-MS/MS system.
Conclusion and Future Directions
The use of deuterated tetrahydrofolic acid and its derivatives has proven to be a valuable tool in understanding folate bioavailability and metabolism. The kinetic isotope effect associated with deuteration can significantly impact the metabolic stability of these crucial cofactors. While current research provides a foundational understanding, several areas warrant further investigation.
Detailed synthesis and purification protocols for various deuterated THF species are needed to make these compounds more accessible to the research community. Furthermore, a comprehensive analysis of the kinetic parameters (Km and Vmax) of key folate-dependent enzymes with their respective deuterated substrates is essential for a complete quantitative understanding of the metabolic consequences of deuteration. Such data would be invaluable for the rational design of novel therapeutics targeting the folate pathway and for optimizing the clinical use of existing antifolate drugs. The continued application of stable isotope tracer studies, coupled with advanced analytical techniques, will undoubtedly shed more light on the intricate role of deuterated folates in health and disease.
Synthesis and Purification of Tetrahydrofolic Acid-d4: A Technical Guide for Researchers
For research, scientific, and drug development professionals, this guide provides a comprehensive overview of the synthesis and purification of Tetrahydrofolic acid-d4 (THF-d4). This deuterated analog of Tetrahydrofolic acid is a critical tool in metabolic studies, pharmaceutical research, and nutritional science, offering enhanced stability and traceability in biochemical assays.[1] This document details generalized synthetic and purification strategies, presents available quantitative data, and outlines the central role of THF in one-carbon metabolism.
Introduction to this compound
Tetrahydrofolic acid (THF) is the biologically active form of folate (Vitamin B9) and a vital coenzyme in a wide range of metabolic processes.[2] Specifically, THF acts as a carrier of one-carbon units at various oxidation states, which are essential for the biosynthesis of purines, thymidylate, and certain amino acids such as serine and methionine.[2][3] The deuterated form, THF-d4, provides a stable isotope label that allows for precise tracking and quantification in metabolic flux analysis and pharmacokinetic studies.[1]
Synthesis of this compound
General Synthetic Approach:
The synthesis can be conceptualized as a two-step process:
-
Preparation of a Deuterated Precursor: This often involves the synthesis of glutamate-labeled tetradeutero-pteroylglutamic acid (d4-folic acid).
-
Reduction to THF-d4: The deuterated precursor is then reduced to yield THF-d4. Common reduction methods for the non-deuterated form include the use of sodium borohydride or a combination of sodium hydrosulfite and potassium borohydride.[4][5]
A potential workflow for the synthesis is illustrated below:
Experimental Protocol: A Generalized Method Based on Non-Deuterated THF Synthesis
The following protocol is an adaptation of methods reported for the synthesis of high-purity non-deuterated THF and should be considered a starting point for the development of a specific THF-d4 synthesis.[5][6] Note: The use of deuterated reducing agents (e.g., sodium borodeuteride, NaBD4) would be necessary to introduce the deuterium labels if starting from non-deuterated folic acid, though starting with d4-folic acid is the more direct approach.
Materials:
-
d4-Folic Acid
-
Buffer solution (e.g., 0.2 M sodium phosphate buffer, pH 8)
-
Sodium hydroxide (NaOH) solution (e.g., 20%)
-
Sodium borohydride (NaBH4) or Sodium borodeuteride (NaBD4)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Deionized, oxygen-free water
-
Nitrogen gas
-
Phosphorus pentoxide (for drying)
Procedure:
-
Dissolution: Under a nitrogen atmosphere, suspend d4-folic acid in the buffer solution.
-
pH Adjustment: Adjust the pH of the suspension with the NaOH solution until the d4-folic acid is completely dissolved. The optimal pH is typically between 6 and 10.[5][6]
-
Reduction: Slowly add the reducing agent (e.g., NaBH4) to the solution in portions over several hours while maintaining the temperature between 10-30°C.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as HPLC.
-
Precipitation: Once the reaction is complete, adjust the pH of the reaction mixture to 3.0-3.5 with the HCl solution to precipitate the crude THF-d4.[5]
-
Isolation: Collect the precipitate by filtration under a nitrogen atmosphere.
Purification of this compound
Crude THF-d4 requires purification to remove unreacted starting materials, byproducts, and salts. The purification strategy must be performed under inert conditions to prevent oxidation of the product.
Experimental Protocol: Generalized Purification
Materials:
-
Crude THF-d4 solid
-
Deionized, oxygen-free water
-
Nitrogen gas
Procedure:
-
Washing: Wash the filtered crude THF-d4 solid with cold, deionized, oxygen-free water to remove residual acids and salts.
-
Drying: Dry the purified THF-d4 solid under vacuum in the presence of a desiccant such as phosphorus pentoxide.
A visual representation of the purification workflow is provided below:
Quantitative Data
Quantitative data for the synthesis of THF-d4 is scarce in the literature. However, data from analogous non-deuterated THF syntheses can provide an expected range for yield and purity.
| Parameter | Reported Value (for non-deuterated THF) | Reference |
| Yield | 84-90% | [5][6] |
| 90% | [4] | |
| Purity (HPLC) | 85% (for a specific method) | [5][6] |
| 95.4% - 98.9% (for an optimized method) | [5] |
Characterization
The successful synthesis of THF-d4 must be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
NMR Spectroscopy: 1H and 13C NMR are used to confirm the structure of the molecule. In THF-d4, the deuterium substitution will lead to the absence of corresponding signals in the 1H NMR spectrum and altered splitting patterns in the 13C NMR spectrum.
-
Mass Spectrometry: High-resolution mass spectrometry is used to confirm the molecular weight of THF-d4 and the incorporation of the deuterium atoms.
Role in One-Carbon Metabolism
THF is a central player in one-carbon metabolism, a network of pathways that provides one-carbon units for the synthesis of essential biomolecules. The diagram below illustrates the key reactions in which THF participates.
In this pathway, THF is synthesized from folic acid via a two-step reduction catalyzed by dihydrofolate reductase (DHFR). THF then accepts a one-carbon unit from serine to form 5,10-methylene-THF. This intermediate can be used for the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP), be reduced to 5-methyl-THF for the remethylation of homocysteine to methionine, or be oxidized to 10-formyl-THF for purine biosynthesis.
Conclusion
The synthesis and purification of this compound are critical for advancing research in various fields of life sciences. While a standardized, publicly available protocol for its synthesis is lacking, this guide provides a framework based on established chemical principles and methods for related compounds. The successful synthesis and purification of THF-d4 will provide researchers with a powerful tool to investigate the intricate roles of folate metabolism in health and disease. Further research is warranted to establish a detailed and optimized protocol for the routine synthesis of this important isotopically labeled compound.
References
- 1. Buy this compound [smolecule.com]
- 2. Biochemistry, Tetrahydrofolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tetrahydrofolic acid - Wikipedia [en.wikipedia.org]
- 4. CN101531661A - Preparation method of tetrahydrofolic acid - Google Patents [patents.google.com]
- 5. CN102329318B - Preparation method of high-purity tetrahydrofolic acid - Google Patents [patents.google.com]
- 6. CN102329318A - Preparation method of high-purity tetrahydrofolic acid - Google Patents [patents.google.com]
The Gold Standard of Quantification: A Technical Guide to Tetrahydrofolic Acid-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, the precise and accurate quantification of endogenous molecules is paramount. This is particularly true for labile and low-concentration compounds like Tetrahydrofolic acid (THF), a critical coenzyme in one-carbon metabolism. This technical guide delves into the mechanism of action of Tetrahydrofolic acid-d4 (THF-d4) as an internal standard in isotope dilution mass spectrometry, providing a comprehensive overview for its application in research and drug development.
The Principle of Isotope Dilution Mass Spectrometry with a Deuterated Internal Standard
The core of highly accurate quantification in complex matrices lies in the principle of isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known quantity of an isotopically labeled version of the analyte—in this case, THF-d4—to the sample at the earliest stage of analysis.
Mechanism of Action:
This compound is chemically identical to the endogenous, or "light," Tetrahydrofolic acid, with the only difference being the substitution of four hydrogen atoms with their heavier isotope, deuterium. This subtle mass change does not alter the chemical and physical properties of the molecule, such as its polarity, solubility, and ionization efficiency.
Consequently, during sample preparation—which can include protein precipitation, liquid-liquid extraction, or solid-phase extraction—any loss of the analyte will be accompanied by a proportional loss of the internal standard. Similarly, during chromatographic separation and mass spectrometric detection, both the analyte and the internal standard will exhibit nearly identical retention times and ionization responses. This co-elution and similar behavior effectively negate variabilities introduced during the analytical workflow, such as matrix effects (ion suppression or enhancement).
By measuring the ratio of the mass spectrometric signal of the endogenous analyte to that of the known amount of the added isotopically labeled internal standard, a highly accurate and precise quantification of the analyte in the original sample can be achieved.
Experimental Protocol: Quantification of Tetrahydrofolic Acid in Human Plasma by LC-MS/MS
This section outlines a detailed methodology for the quantification of Tetrahydrofolic acid in human plasma using this compound as an internal standard.
1. Sample Preparation:
Given the instability of Tetrahydrofolic acid, which is susceptible to oxidation, all sample handling should be performed expeditiously and at low temperatures. The use of antioxidants is crucial.
-
Materials:
-
Human plasma collected in K2-EDTA tubes.
-
Tetrahydrofolic acid and this compound certified reference standards.
-
Methanol (LC-MS grade), chilled to -20°C.
-
Ascorbic acid.
-
0.1 M Ammonium acetate buffer (pH 5.0).
-
-
Procedure:
-
Prepare a stock solution of this compound in the ammonium acetate buffer containing 1% (w/v) ascorbic acid.
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution. Vortex briefly.
-
Add 400 µL of chilled methanol containing 1% (w/v) ascorbic acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (see LC-MS/MS parameters).
-
Vortex and transfer to an autosampler vial for analysis.
-
2. LC-MS/MS Parameters:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Tetrahydrofolic acid | 446.2 | 299.1 | 100 | 25 |
| This compound | 450.2 | 303.1 | 100 | 25 |
3. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of Tetrahydrofolic acid into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Add a constant amount of this compound to each calibration standard and quality control sample.
-
Construct a calibration curve by plotting the peak area ratio of Tetrahydrofolic acid to this compound against the concentration of Tetrahydrofolic acid.
-
Determine the concentration of Tetrahydrofolic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the LC-MS/MS analysis of Tetrahydrofolic acid.
| Parameter | Value |
| Linear Range | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Retention Time | ~ 3.5 minutes |
Visualizing the Workflow and Principles
To further elucidate the concepts and procedures described, the following diagrams have been generated using Graphviz.
An In-Depth Technical Guide to Tetrahydrofolic Acid and Tetrahydrofolic Acid-d4 for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the key differences between Tetrahydrofolic acid (THF) and its deuterated analog, Tetrahydrofolic acid-d4 (THF-d4). It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize these compounds in their work. This document details their distinct properties, applications, and the experimental protocols necessary for their accurate use, particularly in quantitative bioanalysis.
Core Differences and Physicochemical Properties
Tetrahydrofolic acid is the biologically active form of vitamin B9, playing a crucial role as a cofactor in one-carbon metabolism.[1][2] It participates in the synthesis of nucleotides (purines and thymidylate) and amino acids, making it essential for cell division and growth.[3][4] this compound is a stable isotope-labeled version of THF, where four hydrogen atoms have been replaced by deuterium.[5][6][7] This isotopic substitution is the fundamental difference between the two molecules and is the basis for THF-d4's primary application as an internal standard in mass spectrometry-based quantification.[7]
The key distinction lies in their molecular weights. The incorporation of four deuterium atoms results in a mass shift of approximately 4 Da. This mass difference allows for the simultaneous detection and differentiation of the analyte (THF) and the internal standard (THF-d4) by a mass spectrometer, without altering the chemical reactivity or chromatographic behavior significantly.
Table 1: Comparison of Physicochemical Properties
| Property | Tetrahydrofolic Acid (THF) | This compound (THF-d4) |
| Molecular Formula | C₁₉H₂₃N₇O₆[8][9][10][11][12][13] | C₁₉H₁₉D₄N₇O₆[5][6] |
| Average Molecular Weight | 445.43 g/mol [8][11][12][14] | 449.45 g/mol [5][15] |
| Monoisotopic Mass | 445.1710 Da[10] | 449.1961 Da[6] |
| Primary Application | Biologically active cofactor, therapeutic agent | Internal standard for quantitative analysis |
| Key Feature | Natural, biologically active form | Stable isotope-labeled, known concentration |
Role in Biological Pathways: One-Carbon Metabolism
Tetrahydrofolic acid is a central molecule in one-carbon metabolism, a network of interconnected biochemical pathways that transfer one-carbon units. These reactions are vital for the de novo synthesis of purines and thymidylate, which are essential building blocks of DNA and RNA. THF also participates in the remethylation of homocysteine to methionine and the interconversion of serine and glycine.
Below is a simplified diagram of the one-carbon metabolism pathway, illustrating the central role of THF.
Caption: Simplified diagram of the one-carbon metabolism pathway.
Experimental Application: Quantitative Analysis using LC-MS/MS
The primary experimental use of THF-d4 is as an internal standard for the accurate quantification of THF in biological matrices such as plasma, serum, and tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principle of this technique relies on the addition of a known amount of the internal standard (THF-d4) to the unknown sample at the beginning of the sample preparation process.
Because THF and THF-d4 are chemically almost identical, they exhibit similar behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, accurate and precise quantification can be achieved, compensating for variations in sample recovery and matrix effects.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of THF in a biological sample using THF-d4 as an internal standard.
Caption: Bioanalytical workflow for THF quantification.
Detailed Experimental Protocol
This protocol is a representative example for the quantification of THF in human plasma using THF-d4 as an internal standard, adapted from common practices in the field.[16][17][18][19][20]
1. Materials and Reagents:
-
Tetrahydrofolic acid (THF) standard
-
This compound (THF-d4) internal standard
-
Human plasma (blank)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Ascorbic acid (as an antioxidant to prevent folate degradation)
-
Water (LC-MS grade)
2. Standard and Internal Standard Preparation:
-
Prepare stock solutions of THF and THF-d4 in a suitable solvent containing an antioxidant (e.g., 1% ascorbic acid in water).
-
Prepare a series of working standard solutions of THF by serial dilution of the stock solution to create a calibration curve.
-
Prepare a working solution of THF-d4 at a fixed concentration.
3. Sample Preparation:
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the THF-d4 working solution.
-
Add 400 µL of ice-cold methanol containing 1% ascorbic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).[16]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30-40°C.[16]
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
THF: The specific precursor ion (Q1) to product ion (Q3) transition would be determined by direct infusion of the THF standard.
-
THF-d4: The specific precursor ion (Q1) to product ion (Q3) transition would be determined by direct infusion of the THF-d4 standard. The Q1 mass will be approximately 4 Da higher than that of THF.
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both THF and THF-d4 to achieve maximum sensitivity.
-
5. Data Analysis:
-
Integrate the peak areas for both the THF and THF-d4 MRM transitions.
-
Calculate the peak area ratio of THF to THF-d4.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the THF standards.
-
Determine the concentration of THF in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of its unlabeled counterpart, Tetrahydrofolic acid, in complex biological matrices. Its use as an internal standard in LC-MS/MS assays mitigates the impact of sample preparation variability and matrix effects, leading to reliable and reproducible data. A thorough understanding of the distinct properties of THF and THF-d4, coupled with robust and well-defined experimental protocols, is paramount for researchers and drug development professionals working in areas where folate metabolism is of interest. This guide provides the foundational knowledge and practical details to support such endeavors.
References
- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 6. L-Tetrahydrofolic Acid-d4 (Major) (>70% when packaged) [lgcstandards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. L-Tetrahydrofolic Acid | 135-16-0 [chemicalbook.com]
- 9. Tetrahydrofolic acid | C19H23N7O6 | CID 135444742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. scbt.com [scbt.com]
- 12. schd-shimadzu.com [schd-shimadzu.com]
- 13. Tetrahydrofolic Acid - CAS - 135-16-0 | Axios Research [axios-research.com]
- 14. Tetrahydrofolic acid - Wikipedia [en.wikipedia.org]
- 15. Buy this compound [smolecule.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. bevital.no [bevital.no]
- 18. Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Natural Abundance of Isotopes in Tetrahydrofolic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isotopic abundance in deuterated Tetrahydrofolic acid (THF-d4), a critical internal standard in bioanalytical and drug metabolism studies. Understanding the isotopic composition of such standards is paramount for ensuring the accuracy and precision of quantitative mass spectrometry-based assays. This document outlines the theoretical natural isotopic abundances of the constituent elements of THF, details the expected isotopic purity of commercially available THF-d4, provides a robust experimental protocol for isotopic abundance determination, and illustrates relevant biochemical and analytical workflows.
Introduction to Isotopic Abundance in Labeled Compounds
Tetrahydrofolic acid (C₁₉H₂₃N₇O₆) is a vital coenzyme in one-carbon metabolism. Its deuterated analogue, Tetrahydrofolic acid-d4 (C₁₉H₁₉D₄N₇O₆), is frequently employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods. While the primary feature of THF-d4 is its enrichment with four deuterium atoms, the molecule also contains a natural distribution of other stable isotopes for each of its constituent elements. The precise isotopic distribution affects the mass spectrum of the compound, and a thorough characterization is essential for accurate quantification.
Data Presentation: Isotopic Abundance Data
The isotopic composition of this compound is a combination of the synthetically enriched deuterium and the natural abundance of isotopes for carbon, nitrogen, and oxygen.
Table 1: Natural Abundance of Stable Isotopes in the Constituent Elements of Tetrahydrofolic Acid
This table presents the generally accepted natural abundances of the stable isotopes for the elements that constitute Tetrahydrofolic acid.
| Element | Isotope | Relative Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H (Deuterium) | 0.0115 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
Table 2: Typical Isotopic Purity of Commercial L-Tetrahydrofolic Acid-d4
The following table summarizes the expected isotopic purity for a commercially available L-Tetrahydrofolic acid-d4 standard, based on supplier specifications. This reflects the distribution of deuterated forms. It is important to note that the exact distribution can vary between batches and manufacturers.
| Isotopic Species | Description | Typical Abundance (%) |
| d₄ | C₁₉H₁₉D₄ N₇O₆ | > 95 |
| d₁ - d₃ | Molecules with 1 to 3 Deuterium atoms | < 5 |
| d₀ | Unlabeled Tetrahydrofolic Acid | < 1 |
| Total Deuterated Forms (d₁-d₄) | ≥ 99 |
Note: The values in this table are illustrative and based on typical product specifications. For precise quantitative work, it is imperative to refer to the Certificate of Analysis for the specific batch of the standard being used.
Experimental Protocols
Determining the precise isotopic abundance of this compound requires high-resolution mass spectrometry. The following protocol outlines a general procedure for this characterization.
Objective: To determine the isotopic enrichment and distribution of this compound using High-Resolution Mass Spectrometry (HRMS).
Materials:
-
L-Tetrahydrofolic acid-d4 standard
-
LC-MS grade water with 0.1% formic acid
-
LC-MS grade acetonitrile with 0.1% formic acid
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of L-Tetrahydrofolic acid-d4 in a suitable solvent (e.g., methanol with an antioxidant like ascorbic acid) at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration suitable for MS analysis (e.g., 1 µg/mL).
-
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the elution and separation of the analyte from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan mode with high resolution (> 60,000).
-
Scan Range: m/z 400-500 to encompass the isotopic cluster of the protonated molecule [M+H]⁺ (expected monoisotopic m/z for C₁₉H₁₉D₄N₇O₆ is approximately 449.25).
-
Data Acquisition: Acquire data in profile mode to accurately capture the shape of the isotopic peaks.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Identify the isotopic cluster for the [M+H]⁺ ion.
-
Measure the intensity of the monoisotopic peak (d₄) and the subsequent isotopic peaks (d₃, d₂, d₁, d₀, as well as peaks corresponding to ¹³C, ¹⁵N, ¹⁸O contributions).
-
Calculate the relative abundance of each isotopic species by dividing its peak intensity by the sum of the intensities of all peaks in the isotopic cluster.
-
The isotopic enrichment is typically reported as the percentage of the d₄ species relative to the sum of all deuterated and non-deuterated species.
-
Mandatory Visualizations
Folate Metabolism Pathway
The following diagram illustrates the central role of Tetrahydrofolic acid in the one-carbon metabolism pathway, which is crucial for the synthesis of nucleotides and amino acids.
Caption: Simplified diagram of the folate metabolic pathway.
Experimental Workflow for Isotopic Abundance Determination
This workflow outlines the logical steps for the analysis of the isotopic purity of a deuterated standard like this compound.
Navigating the Regulatory Landscape for Deuterated Compounds in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, has emerged as a valuable tool in drug development. This subtle modification can significantly alter a compound's metabolic profile, leading to improved pharmacokinetic properties, enhanced safety, and potentially greater efficacy. However, the unique nature of deuterated compounds necessitates a thorough understanding of the evolving regulatory landscape. This guide provides an in-depth overview of the key regulatory considerations, experimental protocols, and data requirements for researchers and drug developers working with these innovative molecules.
The Regulatory Framework: A Global Perspective
Regulatory agencies worldwide acknowledge the potential of deuterated compounds, while also emphasizing the need for rigorous scientific evaluation to ensure their quality, safety, and efficacy. The U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and other international bodies have established frameworks to guide the development of these novel therapeutic agents.
The U.S. Food and Drug Administration (FDA)
The FDA has been at the forefront of establishing a regulatory pathway for deuterated drugs. A key consideration is that the FDA often classifies a deuterated compound as a New Chemical Entity (NCE) , even if its non-deuterated counterpart is already approved.[1][2] This designation is based on the understanding that the carbon-deuterium bond is fundamentally different from a carbon-hydrogen bond, which can lead to distinct physicochemical and pharmacological properties. The NCE designation provides significant incentives for drug developers, including a period of market exclusivity.[2][3]
For "deuterium switch" products, where a deuterated version of an existing drug is developed, the 505(b)(2) regulatory pathway is a frequently utilized and advantageous route.[4][5][6][7][8][9][10][11] This pathway allows developers to reference safety and efficacy data from the approved, non-deuterated drug (the reference listed drug), thereby reducing the need for extensive and duplicative non-clinical and clinical studies.[4][5] However, the sponsor must provide a "bridge" of scientific evidence to justify this reliance.[12] This typically involves a series of in vitro and in vivo studies to compare the metabolism, pharmacokinetics, and potential toxicity of the deuterated and non-deuterated compounds.[3][12]
European Medicines Agency (EMA) and Other Regulatory Bodies
The EMA also has a well-defined process for the evaluation of new active substances, which would include deuterated compounds. While specific guidelines solely focused on deuterated drugs are less common, the existing framework for non-clinical and clinical development of new medicines is applicable.[13][14][15] Sponsors are encouraged to seek scientific advice from the EMA early in the development process to discuss the specific data requirements for their deuterated compound.
Health Canada and Japan's Pharmaceuticals and Medical Devices Agency (PMDA) also have robust regulatory systems for the approval of new drugs. While specific guidance on deuterated compounds may not be as explicitly detailed as the FDA's stance on NCEs, the fundamental principles of demonstrating quality, safety, and efficacy remain the same. Sponsors should engage with these agencies to determine the appropriate data package for their specific product.[16][17][18][19][20]
Key Experimental Protocols and Considerations
A comprehensive data package is essential for the successful regulatory submission of a deuterated compound. The following sections outline the critical experiments and the level of detail required.
Chemistry, Manufacturing, and Controls (CMC)
Robust CMC data is a cornerstone of any drug application. For deuterated compounds, this includes:
-
Synthesis and Characterization: A detailed description of the synthetic process, including the source of the deuterated starting materials and reagents.[6][21] The final active pharmaceutical ingredient (API) must be thoroughly characterized to confirm its identity, purity, and the precise location and level of deuterium incorporation.[22][23]
-
Isotopic Purity and Stability: The isotopic enrichment of the deuterated API is a critical quality attribute.[22] Analytical methods must be developed and validated to accurately quantify the percentage of deuterium at the intended positions and to identify and quantify any under-deuterated or non-deuterated impurities.[5][22] Stability studies must be conducted under various conditions to ensure that the deuterium label is stable and does not exchange over time.[12][22]
Non-Clinical Studies
Non-clinical studies are crucial for establishing the safety profile of a deuterated compound and for providing the scientific justification for moving into human clinical trials.
-
In Vitro Metabolism Studies: These studies are fundamental to understanding how deuteration affects the metabolic fate of a drug. A common and essential protocol involves incubating the deuterated compound and its non-deuterated counterpart with liver microsomes from various species, including humans.[2][24][25][26][27]
Detailed Methodology for In Vitro Metabolism Study using Liver Microsomes:
-
Objective: To compare the rate of metabolism and identify the metabolites of the deuterated and non-deuterated compounds.
-
Materials:
-
Pooled human liver microsomes (and other species as relevant).
-
Test compounds (deuterated and non-deuterated).
-
NADPH regenerating system (cofactor for metabolic enzymes).
-
Phosphate buffer (to maintain physiological pH).
-
Control compounds with known metabolic pathways.
-
Acetonitrile or other suitable organic solvent to stop the reaction.
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Prepare incubation mixtures containing liver microsomes, the test compound, and buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent compound and the formation of metabolites.
-
-
Data Analysis:
-
Calculate the rate of disappearance of the parent compound to determine the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Compare the metabolic profiles of the deuterated and non-deuterated compounds to identify any differences in the types and amounts of metabolites formed.
-
-
-
Bridging Toxicology Studies: For "deuterium switch" products, bridging toxicology studies are necessary to link the safety data of the non-deuterated drug to the deuterated version. The extent of these studies depends on the differences observed in the in vitro metabolism and pharmacokinetic profiles. If the metabolic pathways are similar and no unique metabolites are formed, a reduced toxicology program may be acceptable.[12]
Clinical Studies
Clinical trials for deuterated compounds follow the same phased approach as for non-deuterated drugs. However, there are specific considerations for study design and data analysis.
-
Pharmacokinetic (PK) Studies: Early-phase clinical trials will focus on characterizing the PK profile of the deuterated drug in humans. For "deuterium switch" products, a key study is a bridging study designed to compare the pharmacokinetics of the deuterated and non-deuterated compounds.
Detailed Methodology for a Clinical Bridging Study:
-
Objective: To compare the absorption, distribution, metabolism, and excretion (ADME) of the deuterated and non-deuterated drugs in healthy volunteers.
-
Study Design: A randomized, open-label, two-period, crossover study is a common design.
-
Procedure:
-
A cohort of healthy volunteers receives a single dose of the deuterated drug in one period and a single dose of the non-deuterated drug in the other period, with a washout period in between.
-
Serial blood and urine samples are collected over a specified time course.
-
-
Bioanalysis:
-
Data Analysis:
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life) are calculated for both drugs and their metabolites.
-
Statistical comparisons are made to determine if there are significant differences in the pharmacokinetic profiles.
-
-
Quantitative Data Presentation
The impact of deuteration on a drug's pharmacokinetic profile is a critical component of the regulatory submission. The following tables provide examples of how to present this data clearly and concisely, using the approved deuterated drug Deutetrabenazine as an example.
Table 1: Comparison of Mean Pharmacokinetic Parameters of Total Active Metabolites (α+β-HTBZ) of Deutetrabenazine and Tetrabenazine in Healthy Volunteers [32][33][34][35][36]
| Parameter | Deutetrabenazine (15 mg) | Tetrabenazine (25 mg) | Fold Difference |
| Cmax (ng/mL) | Lower | Higher | ~0.5-0.7x |
| AUC (ng·h/mL) | Higher | Lower | ~2x |
| t½ (hours) | Longer | Shorter | ~2x |
| Peak-to-Trough Fluctuation | Lower | Higher | ~3-4x lower |
Table 2: Pharmacokinetic Parameters of Deucravacitinib in Healthy Subjects [4][37][38][39][40]
| Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | t½ (hours) |
| Single Dose (e.g., 6 mg) | ~20-30 | ~1.5-2.5 | ~200-300 | ~8-15 |
| Multiple Dose (e.g., 6 mg QD) | ~30-40 | ~1.5-2.5 | ~300-400 | ~8-15 |
Mandatory Visualizations
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following are examples of diagrams created using the DOT language for Graphviz.
Caption: IL-12 and IL-23 signaling pathways in psoriasis.[3][41][42][43][44]
Caption: General workflow for the development and regulatory submission of a deuterated drug.
Caption: Experimental workflow for an in vitro metabolism study.
Conclusion
The development of deuterated compounds represents a promising avenue for therapeutic innovation. A comprehensive understanding of the regulatory requirements, coupled with a robust experimental plan, is essential for successfully navigating the path from discovery to market. By leveraging the available regulatory pathways, such as the 505(b)(2) route, and by generating high-quality data to support the safety and efficacy of these novel molecules, researchers and drug developers can unlock the full potential of deuterium chemistry to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Key Signaling Pathways in Psoriasis: Recent Insights from Antipsoriatic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. researchgate.net [researchgate.net]
- 7. sternekessler.com [sternekessler.com]
- 8. thefdagroup.com [thefdagroup.com]
- 9. allucent.com [allucent.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. premier-research.com [premier-research.com]
- 12. salamandra.net [salamandra.net]
- 13. Non-clinical guidelines | European Medicines Agency (EMA) [ema.europa.eu]
- 14. dzif.de [dzif.de]
- 15. aemps.gob.es [aemps.gob.es]
- 16. Clinical Research Regulation For Canada | ClinRegs [clinregs.niaid.nih.gov]
- 17. Clinical Trials - Canada.ca [canada.ca]
- 18. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 19. bakermckenzie.com [bakermckenzie.com]
- 20. Clinical trials or studies involving a drug, medical device, or natural health product | Research | University of Waterloo [uwaterloo.ca]
- 21. Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. resolvemass.ca [resolvemass.ca]
- 23. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 24. mercell.com [mercell.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 28. jneonatalsurg.com [jneonatalsurg.com]
- 29. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 30. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 31. database.ich.org [database.ich.org]
- 32. sherlock.whitman.edu [sherlock.whitman.edu]
- 33. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. researchgate.net [researchgate.net]
- 40. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 41. researchgate.net [researchgate.net]
- 42. researchgate.net [researchgate.net]
- 43. researchgate.net [researchgate.net]
- 44. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Tetrahydrofolic Acid in Biological Matrices Using Tetrahydrofolic acid-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydrofolic acid (THF) is a vital coenzyme derivative of folate (Vitamin B9) and plays a crucial role in one-carbon metabolism. This metabolic pathway is essential for the synthesis of nucleotides (purines and thymidylate) and several amino acids, making it fundamental for DNA synthesis, repair, and methylation.[1][2][3] Given its central role in cellular proliferation and function, accurate quantification of THF in biological matrices is critical for nutritional assessment, disease diagnosis, and drug development, particularly in the context of antifolate cancer therapies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the analysis of folates due to its high sensitivity, selectivity, and accuracy.[4][5] A key component of a robust LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS). Tetrahydrofolic acid-d4 (THFA-d4), a deuterated analog of THF, is an ideal internal standard. It shares near-identical physicochemical properties with the endogenous analyte, ensuring it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects.[6] This application note provides a detailed protocol for the quantification of THF in human plasma using THFA-d4 as an internal standard.
Principle
The stable isotope dilution assay (SIDA) using LC-MS/MS is considered the gold standard for folate quantification.[5][6] This method involves adding a known concentration of THFA-d4 to the sample at the beginning of the extraction procedure. The SIL-IS and the endogenous analyte are extracted and analyzed together. Because the mass spectrometer can differentiate between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratios, the ratio of the analyte's response to the internal standard's response can be used for accurate quantification. This approach effectively corrects for variations in sample preparation, injection volume, and instrument response, leading to high precision and accuracy.[7]
Experimental Protocols
3.1. Materials and Reagents
-
Tetrahydrofolic acid (THF) standard
-
This compound (THFA-d4)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic acid
-
Ascorbic acid
-
Ammonium formate
-
Ultrapure water
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., OASIS HLB or equivalent)[8]
3.2. Preparation of Stock and Working Solutions
-
Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of THF and THFA-d4 in a solution of 1 g/L ascorbic acid in water to prevent degradation.[9] Store these solutions in amber vials at -80°C to protect from light and oxidation.[7][9]
-
Working Standard Solutions: Prepare serial dilutions of the THF stock solution in folate-free serum or a suitable surrogate matrix to create calibration standards.[7] A typical calibration curve might range from 0.5 to 2500 ng/mL.[2]
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the THFA-d4 stock solution to the desired concentration in the sample preparation buffer.
3.3. Sample Preparation (Solid Phase Extraction - SPE)
Folate analysis is challenging due to the low stability of the compounds.[10] A streamlined sample handling procedure is crucial to minimize degradation.[11]
-
Thaw plasma samples on ice.
-
To a 200 µL aliquot of plasma, calibrator, or quality control sample, add 20 µL of the THFA-d4 internal standard working solution and vortex briefly.[9]
-
Add 400 µL of an SPE sample buffer (e.g., 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water, pH 3.2) and vortex.[9]
-
Centrifuge the mixture at 13,000 rpm for 10 minutes to precipitate proteins.[9]
-
Condition an SPE plate/cartridge with 1-2 mL of methanol, followed by 1-2 mL of equilibration buffer (e.g., SPE sample buffer).[9]
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[9]
-
Wash the cartridge with a wash buffer (e.g., 0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid, pH 3.4).[9]
-
Elute the analytes with an appropriate elution solvent (e.g., a mixture of acetonitrile, methanol, and acetic acid with ascorbic acid).[9]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid) and transfer to an autosampler vial for analysis.[9]
LC-MS/MS Method
4.1. Liquid Chromatography Conditions
-
HPLC System: A system such as a Thermo Scientific™ Vanquish™ or equivalent.[1][9]
-
Column: Accucore C18, 100 x 2.1 mm, 2.6 µm or equivalent.[9]
-
Column Temperature: 30°C.[9]
-
Autosampler Temperature: 4°C.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]
-
Injection Volume: 10 µL.[9]
-
Gradient Elution: A gradient should be optimized to ensure baseline separation of THF from other matrix components. A representative gradient is shown below.[2][9]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 4.0 | 50 | 50 |
| 4.1 | 5 | 95 |
| 4.5 | 5 | 95 |
| 4.6 | 90 | 10 |
| 6.0 | 90 | 10 |
4.2. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer such as a Thermo Scientific™ TSQ Quantiva™ or equivalent.[1][9]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions: The specific precursor and product ion pairs for THF and THFA-d4 must be optimized. Representative transitions are provided below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tetrahydrofolic acid (THF) | 446.2 | 299.1 | Optimized |
| This compound (THFA-d4) | 450.2 | 303.1 | Optimized |
Data Presentation and Results
The performance of the method should be validated by assessing linearity, sensitivity (LOD/LOQ), precision, accuracy, and recovery.[4]
Table 1: Calibration Curve Parameters for THF
| Analyte | Calibration Range | R² | Weighting |
| THF | 0.5 - 1000 ng/mL | >0.99 | 1/x |
Good linearity with a coefficient of determination (R²) greater than 0.99 is typically achieved for folate analysis.[9]
Table 2: Precision and Accuracy Data for THF Quantification
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=5) | Inter-day Precision (%CV, n=5) | Accuracy (%) |
| Low (LQC) | 1.5 | < 10% | < 10% | 90-110% |
| Medium (MQC) | 150 | < 10% | < 10% | 90-110% |
| High (HQC) | 750 | < 10% | < 10% | 90-110% |
Excellent reproducibility is expected, with coefficients of variation (%CV) below 10%.[9]
Table 3: Method Sensitivity
| Parameter | Value |
| Limit of Detection (LOD) | ~125-425 pmol/L |
| Limit of Quantitation (LOQ) | ~400-1250 pmol/L |
The sensitivity of LC-MS/MS methods allows for the detection and quantification of folates at picomolar levels in biological samples.[11]
Visualization of Experimental Workflow
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of Tetrahydrofolic acid in human plasma. The use of this compound as an internal standard is critical for achieving the high accuracy and precision required in research and clinical settings. The described sample preparation protocol, combined with optimized LC and MS conditions, provides a reliable workflow for researchers, scientists, and drug development professionals engaged in folate analysis. The method demonstrates excellent performance characteristics, making it suitable for high-throughput applications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Improved Stable Isotope Dilution Assay for Dietary Folates Using LC-MS/MS and Its Application to Strawberries [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bevital.no [bevital.no]
- 8. High-throughput method for the quantitation of total folate in whole blood using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of folates in human plasma using hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetrahydrofolic Acid-d4 Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of Tetrahydrofolic acid-d4 (THF-d4) from biological matrices for quantitative analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Tetrahydrofolic acid (THF) is the primary biologically active form of folate. Its deuterated isotopologue, this compound (THF-d4), is commonly used as an internal standard in pharmacokinetic and metabolic studies. Accurate quantification of THF-d4 is crucial for reliable results. However, THF is highly susceptible to oxidation and degradation, making robust and carefully controlled sample preparation essential.[1] These protocols outline effective methods for protein precipitation and solid-phase extraction to ensure the stability and accurate measurement of THF-d4. The addition of antioxidants such as ascorbic acid and 2-mercaptoethanol is critical throughout the sample preparation process to prevent degradation of the analyte.[2][3]
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of folates, including THF, using the described sample preparation techniques followed by LC-MS/MS analysis. This data is representative and may vary based on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Typical LC-MS/MS Performance Characteristics for Folate Analysis
| Parameter | Typical Value | Reference |
| Linearity Range | 0.25 - 1000 ng/mL | [4][5] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | [4] |
| Accuracy (% Bias) | Within ±15% | [5] |
| Precision (% CV) | < 15% | [4] |
Table 2: Reported Recovery Rates for Folates Using Various Sample Preparation Techniques
| Analyte | Sample Preparation Method | Matrix | Recovery (%) | Reference |
| Folic Acid | Protein Precipitation (Methanol) | Human Plasma | >90% | [2] |
| 5-Methyltetrahydrofolate | Protein Precipitation (Methanol) | Human Plasma | >90% | [2] |
| Folic Acid | Solid-Phase Extraction (Anion Exchange) | Fortified Foods | ≥96% | |
| Tetrahydrofolate | Solid-Phase Extraction (Phenyl) | Dietary Samples | Not specified, but stabilization is key | [3] |
Experimental Protocols
Protocol 1: Protein Precipitation
This method is rapid and effective for removing the bulk of proteins from plasma or serum samples.[6] Acetonitrile is a commonly used solvent for this purpose.[7][8]
Materials:
-
Biological sample (e.g., plasma, serum) containing THF-d4
-
Acetonitrile (ACN), HPLC grade, chilled
-
Internal Standard (IS) solution (if different from THF-d4)
-
Antioxidant stock solution (e.g., 1 M ascorbic acid with 0.2% 2-mercaptoethanol in water)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of reaching >14,000 x g
-
Syringe filters (0.2 µm)
-
Autosampler vials
Procedure:
-
Thaw frozen plasma or serum samples at room temperature (25 ± 1°C).[7]
-
Vortex the thawed sample to ensure homogeneity.[7]
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.
-
Add 10 µL of the antioxidant stock solution and vortex briefly.
-
Spike with the internal standard if necessary and vortex.
-
Add 300 µL of chilled acetonitrile to the sample. The 3:1 ratio of solvent to sample is effective for protein removal.[6]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples on ice for 10 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,800 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Filter the supernatant through a 0.2 µm syringe filter into a clean autosampler vial.[7]
-
The sample is now ready for LC-MS/MS analysis.
Protein Precipitation Workflow
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation by removing more interfering substances, which can reduce matrix effects in the LC-MS/MS analysis.[3] A mixed-mode or reversed-phase sorbent can be effective for folate extraction.
Materials:
-
Biological sample (e.g., plasma, serum) containing THF-d4
-
SPE cartridges (e.g., Reversed-phase C18 or Phenyl)
-
SPE vacuum manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration buffer (e.g., Water with 0.1% ascorbic acid)
-
Wash buffer (e.g., 5% Methanol in water with 0.1% ascorbic acid)
-
Elution solvent (e.g., Methanol with 0.1% formic acid and 0.1% ascorbic acid)
-
Antioxidant stock solution (as in Protocol 1)
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., initial mobile phase conditions)
Procedure:
-
Sample Pre-treatment:
-
Thaw 200 µL of plasma or serum sample.
-
Add 20 µL of antioxidant stock solution.
-
Dilute the sample with 200 µL of equilibration buffer.
-
Vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 1 mL of methanol through each cartridge.
-
Pass 1 mL of equilibration buffer through each cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of wash buffer to remove interfering substances.
-
Dry the cartridge under vacuum for 2-5 minutes.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the THF-d4 from the cartridge with 1 mL of elution solvent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried residue in 100 µL of reconstitution solvent.
-
Vortex for 20 seconds and transfer to an autosampler vial.
-
-
The sample is now ready for LC-MS/MS analysis.
Solid-Phase Extraction Workflow
Signaling Pathways and Logical Relationships
The stability of Tetrahydrofolic acid is paramount during sample preparation. The following diagram illustrates the logical relationship between the stability of THF-d4 and the necessary precautions during sample handling and extraction.
Factors Affecting THF-d4 Stability
References
- 1. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. a protein precipitation extraction method [protocols.io]
- 8. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
Application Notes and Protocols: Tetrahydrofolic Acid-d4 in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrofolic acid (THF), the biologically active form of folate (Vitamin B9), is a crucial coenzyme in one-carbon metabolism.[1][2][3] This metabolic pathway is fundamental for the synthesis of nucleotides (purines and thymidylate) and certain amino acids (methionine and serine), processes that are vital for DNA synthesis, repair, and methylation.[1][2][3][4][5] Given its central role, the accurate quantification of THF and other folate vitamers in biological matrices is of significant interest in clinical research, particularly in studies related to megaloblastic anemia, neural tube defects, cardiovascular disease, and cancer.[2][3][6]
Tetrahydrofolic acid-d4 (THF-d4), a stable isotope-labeled analog of THF, serves as an invaluable tool in these investigations. Its primary application is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical methods.[7] The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry as it effectively corrects for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in the measurement of endogenous folate concentrations.[8][9][10]
These application notes provide a comprehensive overview of the use of THF-d4 in clinical research, including detailed experimental protocols for the quantification of folates in human plasma or serum and a summary of relevant quantitative data from published studies.
Signaling and Metabolic Pathways
Tetrahydrofolic acid and its derivatives are central to the one-carbon metabolic network. The following diagram illustrates the key reactions in which THF participates as a carrier of one-carbon units at different oxidation states.
Caption: One-Carbon Metabolism Folate Cycle.
Applications in Clinical Research
The primary application of this compound is as an internal standard for the accurate quantification of endogenous folates in clinical samples. This is crucial for:
-
Nutritional Status Assessment: Evaluating folate deficiency, which can lead to conditions like megaloblastic anemia and is a risk factor for neural tube defects in newborns.[2][3][11]
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion of folic acid supplements or folate-interacting drugs.[12][13]
-
Disease Biomarker Research: Investigating the association between folate levels and various diseases, including cardiovascular disease and certain cancers.[6]
-
Metabolic Tracer Studies: Although less common for THF-d4 itself, stable isotopes are widely used as tracers to study the kinetics of metabolic pathways in vivo.[14][15][16][17]
Experimental Protocols
Protocol 1: Quantification of Folates in Human Plasma/Serum using LC-MS/MS
This protocol outlines a typical workflow for the determination of various folate species in human plasma or serum using a stable isotope dilution assay with THF-d4 as one of the internal standards.
Caption: Workflow for Folate Quantification.
Materials and Reagents:
-
Human plasma or serum samples
-
This compound (THF-d4) and other stable isotope-labeled folate standards (e.g., [¹³C₅]-5-methyltetrahydrofolate, [²H₄]-folic acid)[12][13]
-
Native folate standards for calibration curves
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid or acetic acid
-
Ammonium acetate
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)[18]
Equipment:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source[19]
-
Microcentrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Collection and Handling: Collect blood in appropriate tubes and process to obtain plasma or serum. Store samples at -80°C until analysis. Folates are light and temperature sensitive; therefore, samples should be handled under subdued light and kept on ice.
-
Preparation of Standards: Prepare stock solutions of native and stable isotope-labeled folate standards in an appropriate solvent (e.g., methanol with antioxidant). Prepare working solutions and calibration standards by serial dilution.
-
Sample Preparation: a. Thaw plasma/serum samples on ice. b. To a 200 µL aliquot of each sample, add a known amount of the internal standard mixture containing THF-d4.[19] c. Precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex thoroughly. d. Incubate at -20°C for 30 minutes to enhance precipitation. e. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. f. Carefully transfer the supernatant to a clean tube. g. Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator. h. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
LC-MS/MS Analysis: a. Set up the LC-MS/MS system with the appropriate column and mobile phases. A common mobile phase system consists of water and methanol or acetonitrile with an additive like formic acid or ammonium acetate to improve chromatography and ionization.[1][19] b. Develop a gradient elution program to achieve separation of the different folate vitamers. c. Optimize the mass spectrometer settings for each analyte and internal standard, including the precursor and product ions for multiple reaction monitoring (MRM). d. Inject the reconstituted samples and calibration standards onto the LC-MS/MS system.
-
Data Analysis: a. Integrate the chromatographic peaks for each folate vitamer and its corresponding internal standard. b. Calculate the peak area ratio of the analyte to the internal standard. c. Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. d. Determine the concentration of each folate vitamer in the clinical samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables summarize typical quantitative data from LC-MS/MS methods for folate analysis using stable isotope-labeled internal standards.
Table 1: LC-MS/MS Method Performance for Folate Quantification
| Folate Vitamer | Lower Limit of Quantification (LLOQ) | Linearity Range | Intraday Precision (%RSD) | Recovery (%) |
| Folic Acid | 80 pmol/L[20] | 25 pg/mL - 1000 ng/mL[19] | 3.7 - 6.5[20] | >97[20] |
| Tetrahydrofolate (THF) | 1250 pmol/L[20] | 25 pg/mL - 1000 ng/mL[19] | 3.7 - 6.5[20] | >97[20] |
| 5-Methyltetrahydrofolate | 400 pmol/L[20] | 25 pg/mL - 1000 ng/mL[19] | 3.7 - 6.5[20] | >97[20] |
| 5-Formyltetrahydrofolate | 360 pmol/L[20] | 25 pg/mL - 1000 ng/mL[19] | 3.7 - 6.5[20] | >97[20] |
Table 2: Reference Ranges for Plasma Folate in Adults
| Folate Level | Concentration Range |
| Normal | 2-20 ng/mL (4.5-45.3 nmol/L)[4] |
Note: Reference ranges can vary between laboratories and populations.
Conclusion
This compound is an essential tool for advancing clinical research in areas where folate metabolism is a key factor. Its use as an internal standard in LC-MS/MS assays allows for the highly accurate and precise quantification of endogenous folates, providing reliable data for nutritional assessment, clinical diagnostics, and therapeutic monitoring. The protocols and data presented here serve as a valuable resource for researchers and scientists in the field of drug development and clinical investigation.
References
- 1. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrofolic acid - Wikipedia [en.wikipedia.org]
- 3. Biochemistry, Tetrahydrofolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Folate (Folic Acid): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 5. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Folate - Health Professional Fact Sheet [ods.od.nih.gov]
- 12. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. ckisotopes.com [ckisotopes.com]
- 15. TRACER TECHNIQUES FOR THE STUDY OF METABOLISM - Emerging Technologies for Nutrition Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of folate vitamers in human serum by stable-isotope-dilution tandem mass spectrometry and comparison with radioassay and microbiologic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Determination of folates in human plasma using hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of Tetrahydrofolic acid-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrofolic acid (THF) is the biologically active form of folate (Vitamin B9) and a crucial coenzyme in a wide range of metabolic reactions. It plays a central role in one-carbon metabolism, which is essential for the synthesis of nucleotides (precursors of DNA and RNA) and the metabolism of several amino acids. Given its significance in cellular proliferation and growth, the accurate quantification of THF and its derivatives is of paramount importance in various fields, including clinical diagnostics, nutritional science, and drug development, particularly for therapies targeting folate metabolism like antifolate cancer drugs.
Stable isotope-labeled internal standards are the gold standard for accurate quantification of endogenous compounds by mass spectrometry. Tetrahydrofolic acid-d4 (THF-d4), in which four hydrogen atoms are replaced by deuterium, serves as an ideal internal standard for the quantification of unlabeled THF. Its chemical and physical properties are nearly identical to those of the endogenous analyte, ensuring similar behavior during sample preparation and chromatographic separation. The mass difference allows for its distinct detection by the mass spectrometer, enabling correction for matrix effects and variations in instrument response.
This document provides detailed information on the mass spectrometry fragmentation pattern of THF-d4, a comprehensive experimental protocol for its use in quantitative analysis, and a visualization of its role in the one-carbon metabolism pathway.
Mass Spectrometry Fragmentation Pattern of this compound
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of THF. In this technique, the precursor ion (the ionized molecule of interest) is selected and fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity.
The fragmentation of Tetrahydrofolic acid and its deuterated analog typically occurs at the C9-N10 bond between the p-aminobenzoyl and pteridine moieties. The exact masses of the precursor and product ions are critical for setting up the mass spectrometer for quantitative analysis.
Table 1: Quantitative Mass Spectrometry Data for Tetrahydrofolic acid and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Tetrahydrofolic acid (THF) | 446.2 | 299.1 | Positive ESI |
| This compound (THF-d4) | 450.2 | 303.1 | Positive ESI |
Note: The m/z values represent the [M+H]+ ions. The fragmentation pattern is based on the characteristic cleavage of the folate backbone.
Experimental Protocol: Quantification of Tetrahydrofolic Acid in Biological Samples using LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of THF from biological matrices, such as plasma or cell culture, using THF-d4 as an internal standard.
1. Materials and Reagents
-
Tetrahydrofolic acid (THF) standard
-
This compound (THF-d4) internal standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium acetate
-
Ascorbic acid (as an antioxidant to prevent folate degradation)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup
2. Sample Preparation
-
Standard and Internal Standard Preparation: Prepare stock solutions of THF and THF-d4 in a buffer containing an antioxidant (e.g., 0.1% ascorbic acid). Prepare a series of calibration standards by spiking known concentrations of THF into a blank matrix. Add a fixed concentration of THF-d4 to all calibration standards, quality control samples, and unknown samples.
-
Sample Extraction:
-
For plasma samples: Perform a protein precipitation step by adding 3 volumes of cold methanol (containing 0.1% ascorbic acid and the THF-d4 internal standard) to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.
-
For cell culture samples: Lyse the cells in a suitable buffer containing the THF-d4 internal standard and an antioxidant.
-
-
Solid-Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the protein precipitation step or the cell lysate onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the folates using an appropriate solvent mixture (e.g., methanol/water with a small amount of ammonium hydroxide).
-
-
Final Sample Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the LC mobile phase.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
THF: 446.2 → 299.1
-
THF-d4: 450.2 → 303.1
-
-
Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
4. Data Analysis
-
Integrate the peak areas for both THF and THF-d4.
-
Calculate the ratio of the peak area of THF to the peak area of THF-d4.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the THF standards.
-
Determine the concentration of THF in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Fragmentation Pathway of this compound
The following diagram illustrates the proposed fragmentation of the protonated THF-d4 molecule in the mass spectrometer.
Caption: Proposed fragmentation of THF-d4.
Tetrahydrofolic Acid in One-Carbon Metabolism
This diagram illustrates the central role of Tetrahydrofolic acid in the one-carbon metabolic pathway, which is critical for the synthesis of essential biomolecules.
Caption: Role of THF in one-carbon metabolism.
Application Note: Structural Elucidation of Tetrahydrofolic Acid-d4 by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the structural elucidation of deuterated Tetrahydrofolic acid (THFA-d4) using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes protocols for sample preparation and the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques, including ¹H, ¹³C, ²H, COSY, HSQC, and HMBC experiments. Quantitative NMR data for non-deuterated THFA is presented for reference, with a discussion of the expected spectral changes upon deuteration. Additionally, this note includes diagrams illustrating the experimental workflow and the metabolic role of THFA.
Introduction
Tetrahydrofolic acid (THFA) is the biologically active form of folate (Vitamin B9) and a crucial coenzyme in a variety of metabolic one-carbon transfer reactions. These reactions are fundamental for the synthesis of purines, thymidylate, and several amino acids.[1][2][3] The structural integrity and conformational dynamics of THFA and its derivatives are therefore of significant interest in drug development and biomedical research. Deuterated analogs of THFA, such as THFA-d4, are valuable tools in metabolic studies, serving as tracers and internal standards for quantitative analysis by NMR or mass spectrometry.[4]
NMR spectroscopy is a powerful, non-destructive analytical technique for the structural elucidation of organic molecules.[5][6] This application note details the use of a suite of NMR experiments to confirm the identity and structure of THFA-d4.
Materials and Methods
Materials
-
Tetrahydrofolic acid-d4 (isotopic enrichment and position of deuterium labels should be noted)
-
NMR tubes (5 mm)[9]
-
Internal standard (e.g., TMS or a deuterated equivalent for non-aqueous solvents; DSS or TSP for aqueous solutions)[8][10][11]
Sample Preparation Protocol
Proper sample preparation is critical for acquiring high-quality NMR spectra.[7][8]
-
Determine Sample Quantity : For ¹H NMR, 5-25 mg of the compound is typically required. For ¹³C NMR, a higher concentration is preferable, around 50-100 mg, to obtain a good signal-to-noise ratio in a reasonable time.[8]
-
Solvent Selection : Choose a deuterated solvent in which THFA-d4 is soluble and stable. DMSO-d6 is a common choice. For biological relevance, D₂O with appropriate buffering can be used, though THFA stability is a concern.[12]
-
Dissolution : Accurately weigh the THFA-d4 sample and dissolve it in the appropriate volume of deuterated solvent (typically 0.6-0.7 mL).[8] The sample can be dissolved in a small vial before transferring to the NMR tube.[8]
-
Filtration : To remove any particulate matter, which can degrade spectral quality, filter the sample into the NMR tube using a pipette with a glass wool plug.[7]
-
Internal Standard : Add a small amount of an internal reference standard if quantitative analysis or precise chemical shift referencing is required.[8]
-
Labeling : Clearly label the NMR tube with the sample identification.
NMR Spectroscopy Protocols
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
1. ¹H NMR Spectroscopy
-
Purpose : To identify the number and environment of protons in the molecule.
-
Protocol :
-
Tune and match the proton probe.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a 1D ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the spectrum (Fourier transform, phase correction, baseline correction, and integration).
-
2. ¹³C NMR Spectroscopy
-
Purpose : To identify the number and type of carbon atoms.
-
Protocol :
-
Tune and match the carbon probe.
-
Acquire a 1D ¹³C spectrum with proton decoupling. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required.
-
Process the spectrum.
-
3. ²H (Deuterium) NMR Spectroscopy
-
Purpose : To directly observe the deuterium labels and confirm the sites of deuteration.[13][14]
-
Protocol :
-
Use a protonated solvent to avoid a large solvent signal.[15] Do not lock the spectrometer.[15]
-
Tune the spectrometer to the deuterium frequency.
-
Acquire a 1D ²H spectrum. The chemical shift range is similar to ¹H NMR.[14]
-
The presence of peaks will confirm successful deuteration at specific positions.
-
4. 2D COSY (Correlation Spectroscopy)
-
Purpose : To identify proton-proton spin-spin coupling networks, revealing which protons are neighbors in the molecular structure.[16][17]
-
Protocol :
-
Set up a standard COSY or DQF-COSY experiment.
-
Acquire the 2D data set.
-
Process the 2D spectrum. Cross-peaks will indicate coupled protons.
-
5. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose : To identify direct one-bond correlations between protons and carbons.[16][17]
-
Protocol :
-
Set up a standard HSQC experiment.
-
Acquire and process the 2D spectrum. Cross-peaks will show which protons are directly attached to which carbons.
-
6. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose : To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling molecular fragments.[16][17]
-
Protocol :
-
Set up a standard HMBC experiment.
-
Acquire and process the 2D spectrum. Cross-peaks will reveal connectivity across multiple bonds.
-
Results and Discussion
The structural elucidation of THFA-d4 relies on the combined interpretation of 1D and 2D NMR spectra. The exact appearance of the spectra will depend on the specific deuteration pattern of the "d4" isotopologue. For this application note, we will assume a common deuteration on the p-aminobenzoyl (PABA) moiety for illustrative purposes and provide reference data for non-deuterated THFA.
Reference NMR Data for Tetrahydrofolic Acid
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for non-deuterated Tetrahydrofolic acid. Actual values may vary slightly based on solvent, concentration, and pH.[18]
Table 1: ¹H NMR Chemical Shift Assignments for Tetrahydrofolic Acid
| Atom Number | Chemical Shift (ppm) | Multiplicity |
| H7 | ~8.6 | s |
| H11, H15 | ~7.6 | d |
| H12, H16 | ~6.6 | d |
| H9 | ~4.3 | d |
| H19 (α-H) | ~4.1 | m |
| H6 | ~3.4 | m |
| H21 (γ-CH₂) | ~2.2 | t |
| H20 (β-CH₂) | ~1.9 | m |
Data compiled from various sources and predicted spectra.[19][20]
Table 2: ¹³C NMR Chemical Shift Assignments for Tetrahydrofolic Acid
| Atom Number | Chemical Shift (ppm) |
| C23, C17 (Carboxyls) | ~175 |
| C2, C4 (Pteridine) | ~160-165 |
| C10, C13 (Aromatic) | ~150 |
| C8a (Pteridine) | ~148 |
| C11, C15 (Aromatic) | ~129 |
| C12, C16 (Aromatic) | ~112 |
| C4a (Pteridine) | ~105 |
| C19 (α-C) | ~53 |
| C9 (Methylene bridge) | ~48 |
| C6 (Pteridine) | ~45 |
| C7 (Pteridine) | ~35 |
| C21 (γ-C) | ~31 |
| C20 (β-C) | ~27 |
Data compiled from various sources and predicted spectra.[21][22]
Expected Spectral Changes for THFA-d4
If, for example, the four protons on the PABA ring (H11, H12, H15, H16) are replaced with deuterium:
-
¹H NMR : The signals for H11, H12, H15, and H16 at ~7.6 and ~6.6 ppm would be absent or significantly reduced in intensity.
-
¹³C NMR : The carbon signals for C11, C12, C15, and C16 would appear as multiplets due to ¹³C-²H coupling, and their intensity might be reduced.
-
²H NMR : Two signals would be expected in the aromatic region, corresponding to the two different deuterium environments on the PABA ring.[14]
-
2D NMR :
-
COSY : No cross-peaks would be observed for the PABA ring protons.
-
HSQC : The correlations for C11/H11, C12/H12, C15/H15, and C16/H16 would be absent.
-
HMBC : Long-range correlations from other protons (e.g., H9) to the PABA carbons would still be present and would be crucial for confirming the structure.
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of experiments for the structural elucidation of THFA-d4.
References
- 1. researchgate.net [researchgate.net]
- 2. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetrahydrofolic acid - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. researchgate.net [researchgate.net]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]
- 14. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 15. University of Ottawa NMR Facility Blog: Measuring 2H NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. youtube.com [youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001846) [hmdb.ca]
- 20. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0304694) [np-mrd.org]
- 21. go.drugbank.com [go.drugbank.com]
- 22. Folic acid(59-30-3) 13C NMR [m.chemicalbook.com]
Application Note & Protocol: Quantitative Assay for Folate Vitamers using Tetrahydrofolic Acid-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Folate, a B-vitamin, is crucial for numerous metabolic processes, including one-carbon metabolism, which is essential for DNA synthesis, repair, and methylation. Folate exists in multiple forms known as vitamers, each with distinct biological activities. Accurate quantification of these vitamers is vital in various research fields, including nutrition, clinical diagnostics, and drug development. This document provides a detailed protocol for the simultaneous quantification of major folate vitamers in biological matrices using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, incorporating Tetrahydrofolic acid-d4 (THF-d4) as an internal standard to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Folate Vitamer Standards: Folic acid (FA), 5-methyltetrahydrofolate (5-MTHF), 5-formyltetrahydrofolate (5-FTHF), tetrahydrofolic acid (THF), and 5,10-methenyltetrahydrofolate (5,10-CH=THF).
-
Internal Standard: this compound (THF-d4).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA), Water (LC-MS grade).
-
Reagents: Ascorbic acid, Dithiothreitol (DTT), Ammonium acetate.
-
Solid Phase Extraction (SPE) Cartridges: Oasis MAX or equivalent.
Sample Preparation
The following protocol outlines the extraction of folate vitamers from plasma samples.
-
Stabilization: To 100 µL of plasma, add 10 µL of a stabilization solution containing 1% (w/v) ascorbic acid and 0.2% (w/v) DTT to prevent oxidation of labile folates.
-
Internal Standard Spiking: Add 10 µL of THF-d4 internal standard solution (1 µg/mL in stabilization solution) to all samples, calibration standards, and quality controls.
-
Protein Precipitation: Add 300 µL of cold methanol, vortex for 30 seconds, and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Solid Phase Extraction (SPE):
-
Condition an Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide followed by 1 mL of methanol.
-
Elute the folate vitamers with 1 mL of elution solvent (Methanol/Water/Formic Acid, 50:48:2, v/v/v).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of mobile phase A.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 0-1 min (2% B), 1-8 min (2-50% B), 8-9 min (50-90% B), 9-10 min (90% B), 10-11 min (90-2% B), 11-15 min (2% B) |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp | 150°C |
| Desolvation Temp | 400°C |
| Capillary Voltage | 3.0 kV |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Folic Acid | 442.2 | 295.1 | 25 |
| 5-MTHF | 460.2 | 313.1 | 20 |
| 5-FTHF | 474.2 | 327.1 | 22 |
| THF | 446.2 | 299.1 | 23 |
| 5,10-CH=THF | 456.2 | 309.1 | 28 |
| THF-d4 (IS) | 450.2 | 303.1 | 23 |
Data Presentation
Table 1: Assay Performance Characteristics
| Parameter | Folic Acid | 5-MTHF | 5-FTHF | THF | 5,10-CH=THF |
| Linearity (r²) | >0.998 | >0.999 | >0.997 | >0.999 | >0.996 |
| Lower Limit of Quantification (LLOQ, ng/mL) | 0.5 | 0.2 | 0.5 | 0.5 | 1.0 |
| Intra-day Precision (%CV) | <10% | <8% | <12% | <9% | <15% |
| Inter-day Precision (%CV) | <12% | <10% | <15% | <11% | <18% |
| Accuracy (% Bias) | ±10% | ±8% | ±15% | ±12% | ±20% |
| Recovery (%) | 85-95% | 90-105% | 80-90% | 88-98% | 75-85% |
Visualizations
Caption: Experimental workflow for folate vitamer analysis.
Caption: Simplified one-carbon metabolism pathway.
Application Notes and Protocols for Tetrahydrofolic acid-d4 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates and tracking the incorporation of these labels into downstream metabolites, researchers can quantify the flow of atoms through metabolic pathways. Tetrahydrofolic acid (THF) is a crucial cofactor in one-carbon metabolism, a network of reactions essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine, glycine, and methionine), and for methylation reactions.[1] Consequently, understanding the dynamics of folate metabolism is critical in various research areas, including cancer biology, neurobiology, and drug development.
This document provides detailed application notes and protocols for the use of deuterated Tetrahydrofolic acid (THF-d4) as a tracer in metabolic flux analysis to probe one-carbon metabolism.
Application Notes
The use of Tetrahydrofolic acid-d4 as a tracer offers a direct method to investigate the flux through folate-dependent pathways. By tracking the deuterium label, researchers can gain insights into:
-
De novo nucleotide synthesis: Quantifying the contribution of one-carbon units from THF to the synthesis of purines and thymidylate.
-
Amino acid metabolism: Elucidating the interconversion rates of serine and glycine, and the remethylation of homocysteine to methionine.
-
Cellular redox homeostasis: Investigating the role of folate metabolism in the production of NADPH.
-
Drug Efficacy and Mechanism of Action: Assessing the impact of drugs targeting folate pathways (e.g., methotrexate) on metabolic fluxes.
The stability of the deuterium label and the high sensitivity of modern mass spectrometry techniques make THF-d4 an excellent tool for these applications.
One-Carbon Metabolism Signaling Pathway
The following diagram illustrates the central role of Tetrahydrofolic acid in one-carbon metabolism.
Figure 1. Simplified diagram of one-carbon metabolism highlighting the central role of Tetrahydrofolic acid (THF) in the cytosol and mitochondria.
Experimental Workflow for THF-d4 Metabolic Flux Analysis
The following diagram outlines the general workflow for a metabolic flux analysis experiment using this compound.
Figure 2. General experimental workflow for metabolic flux analysis using this compound.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling with this compound
This protocol is adapted from general stable isotope labeling procedures for mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Folate-free cell culture medium (e.g., custom DMEM/F-12)
-
Dialyzed fetal bovine serum (dFBS)
-
This compound (THF-d4)
-
Standard cell culture reagents and equipment (flasks, plates, incubator, etc.)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will result in ~70-80% confluency at the time of harvest.
-
Adaptation to Folate-Free Medium: At least 24 hours before labeling, switch the cells to a folate-free medium supplemented with dFBS. This step is crucial to deplete the intracellular pool of unlabeled folates and enhance the incorporation of the labeled tracer.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the folate-free medium with a known concentration of this compound. The optimal concentration may vary depending on the cell line and experimental goals but typically ranges from 1-10 µM. Ensure the THF-d4 is fully dissolved and sterile-filtered before adding to the medium.
-
Isotope Labeling: Remove the adaptation medium from the cells, wash once with sterile PBS, and add the pre-warmed THF-d4 labeling medium.
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the label and to reach isotopic steady-state. The time required will vary depending on the cell line's proliferation rate and the turnover of the folate pool. A time-course experiment (e.g., 0, 4, 8, 12, 24 hours) is recommended to determine the optimal labeling duration.
Protocol 2: Metabolite Extraction and Sample Preparation
This protocol incorporates steps for the stabilization and extraction of folate species.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Quenching/Extraction Solvent: 80% methanol (-80°C)
-
Cell scraper
-
Centrifuge tubes
-
Lyophilizer or vacuum concentrator
-
Derivatization reagents (optional, see below)
Procedure:
-
Quenching Metabolism: At the end of the labeling period, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS. Immediately add ice-cold 80% methanol to the culture vessel to quench all enzymatic activity.
-
Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled centrifuge tube.
-
Protein Precipitation: Vortex the lysate and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the metabolite extracts completely using a lyophilizer or a vacuum concentrator.
-
Storage: Store the dried extracts at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of Deuterated Folates
This protocol is a general guideline for the analysis of folate isotopologues by LC-MS/MS. Specific parameters will need to be optimized for the instrument used.
Materials:
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)
-
C18 reversed-phase HPLC column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Reconstitution solvent (e.g., 5% acetonitrile in water)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a small volume of reconstitution solvent.
-
Chromatographic Separation: Inject the reconstituted sample onto the HPLC system. Separate the folate species using a gradient elution with mobile phases A and B. A typical gradient might start with a low percentage of B, which is gradually increased to elute the more hydrophobic compounds.
-
Mass Spectrometry Detection: Analyze the eluting compounds using the mass spectrometer in positive or negative ion mode. Use multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions of the different folate species and their deuterated isotopologues.
-
Data Analysis: Integrate the peak areas for each isotopologue of the targeted folate derivatives. Correct for the natural abundance of isotopes to determine the fractional enrichment of the deuterium label in each metabolite.
Data Presentation
The quantitative data from a THF-d4 metabolic flux analysis experiment should be summarized in clear and structured tables. Below are examples of how such data can be presented.
Table 1: Fractional Enrichment of Deuterium in Folate Species and Downstream Metabolites
| Metabolite | Condition 1 (e.g., Control) | Condition 2 (e.g., Drug-Treated) | p-value |
| THF-d4 | 0.95 ± 0.02 | 0.94 ± 0.03 | >0.05 |
| 5,10-Methylene-THF-d3 | 0.62 ± 0.05 | 0.31 ± 0.04 | <0.01 |
| 5-Methyl-THF-d3 | 0.75 ± 0.06 | 0.55 ± 0.07 | <0.05 |
| dTMP-d2 | 0.45 ± 0.04 | 0.15 ± 0.03 | <0.001 |
| Serine-d1 | 0.12 ± 0.02 | 0.05 ± 0.01 | <0.01 |
| Glycine-d1 | 0.25 ± 0.03 | 0.10 ± 0.02 | <0.01 |
| Methionine-d3 | 0.30 ± 0.04 | 0.18 ± 0.03 | <0.05 |
Data are presented as mean fractional enrichment ± standard deviation.
Table 2: Calculated Metabolic Fluxes (Relative to THF uptake)
| Metabolic Flux | Condition 1 (e.g., Control) | Condition 2 (e.g., Drug-Treated) | Fold Change |
| THF -> 5,10-Methylene-THF | 100 ± 8 | 65 ± 7 | 0.65 |
| 5,10-Methylene-THF -> dTMP | 40 ± 5 | 15 ± 3 | 0.38 |
| 5,10-Methylene-THF -> 5-Methyl-THF | 60 ± 6 | 50 ± 5 | 0.83 |
| Homocysteine -> Methionine | 55 ± 5 | 45 ± 4 | 0.82 |
| Serine <-> Glycine (net flux) | 20 ± 3 | 8 ± 2 | 0.40 |
Flux values are normalized to the rate of THF uptake and presented as mean ± standard error of the mean.
Conclusion
The use of this compound in metabolic flux analysis provides a powerful and direct approach to quantify the intricate network of one-carbon metabolism. The protocols and guidelines presented here offer a comprehensive framework for researchers to design and execute these experiments, enabling a deeper understanding of cellular physiology in health and disease, and providing a valuable tool for drug discovery and development. Careful optimization of cell culture conditions, labeling times, and analytical methods is essential for obtaining high-quality, reproducible data.
References
Application Notes and Protocols for Cell Culture Experiments Incorporating Tetrahydrofolic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrofolic acid (THF) is a vital cofactor in one-carbon (1C) metabolism, a complex network of interconnected biochemical pathways essential for the biosynthesis of nucleotides (purines and thymidylate) and certain amino acids (serine and methionine).[1] These processes are fundamental for cell proliferation, DNA synthesis and repair, and epigenetic regulation. Given the central role of 1C metabolism in rapidly dividing cells, it has become a significant target for cancer chemotherapy. The use of stable isotope-labeled compounds, such as Tetrahydrofolic acid-d4 (THF-d4), in combination with mass spectrometry-based techniques, provides a powerful tool for elucidating the intricate dynamics of folate metabolism. By tracing the metabolic fate of the deuterium-labeled THF, researchers can gain quantitative insights into metabolic fluxes through various pathways, identify potential drug targets, and assess the efficacy of therapeutic interventions.
These application notes provide detailed protocols for incorporating THF-d4 into cell culture experiments to study one-carbon metabolism. The methodologies cover cell culture preparation, THF-d4 treatment, metabolite extraction, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, representative data and visualizations are presented to aid in the interpretation of experimental outcomes.
Key Applications of THF-d4 in Cell Culture
-
Metabolic Flux Analysis: Quantitatively tracing the flow of deuterium from THF-d4 into downstream metabolites such as amino acids and nucleotides to understand the activity of one-carbon metabolic pathways under different conditions.
-
Drug Discovery and Development: Evaluating the on-target and off-target effects of drugs that modulate folate metabolism by observing perturbations in the flux of THF-d4.
-
Disease Modeling: Investigating alterations in one-carbon metabolism in various disease models, particularly in cancer, to identify metabolic vulnerabilities.
-
Nutritional Studies: Understanding how cellular metabolism adapts to changes in the availability of essential nutrients like folates.
Data Presentation
The following tables summarize hypothetical quantitative data from cell culture experiments using THF-d4 to illustrate its application in assessing metabolic changes.
Table 1: Effect of THF-d4 Concentration on Cell Viability
| THF-d4 Concentration (µM) | Cell Line | Treatment Duration (hours) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | HeLa | 48 | 100 | 4.5 |
| 1 | HeLa | 48 | 98.2 | 5.1 |
| 10 | HeLa | 48 | 95.6 | 4.8 |
| 50 | HeLa | 48 | 85.3 | 6.2 |
| 100 | HeLa | 48 | 72.1 | 5.9 |
Table 2: Isotopic Enrichment in Key Metabolites Following THF-d4 Labeling
| Metabolite | Isotopic Enrichment (%) after 24h | Standard Deviation |
| Serine | 35.4 | 3.1 |
| Glycine | 42.1 | 3.8 |
| Methionine | 28.9 | 2.5 |
| ATP (from purine synthesis) | 15.7 | 1.9 |
| dTMP | 22.5 | 2.3 |
Experimental Protocols
Protocol 1: Cell Culture and THF-d4 Labeling
This protocol describes the general procedure for culturing adherent mammalian cells and introducing THF-d4 for metabolic labeling.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, HEK293T, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Folate-free cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound (THF-d4) stock solution (10 mM in a suitable buffer with antioxidants like ascorbic acid)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks or plates
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will result in 50-60% confluency at the time of labeling.
-
Medium Preparation: Prepare the labeling medium by supplementing folate-free medium with dFBS and the desired final concentration of THF-d4. It is crucial to use dFBS to minimize the background of unlabeled folates.
-
Initiation of Labeling: Once cells reach the desired confluency, aspirate the standard culture medium, wash the cells once with sterile PBS, and replace it with the prepared THF-d4 labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, 24 hours) to allow for the uptake and metabolism of THF-d4. The incubation time will depend on the specific metabolic pathway and metabolites of interest.
-
Cell Harvesting: After the labeling period, proceed immediately to metabolite extraction (Protocol 2).
Protocol 2: Metabolite Extraction from Adherent Cells
This protocol details the quenching of metabolism and extraction of intracellular metabolites for subsequent LC-MS/MS analysis.
Materials:
-
Cold PBS (4°C)
-
Cold extraction solvent (e.g., 80:20 Methanol:Water, pre-chilled to -80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and high speeds
Procedure:
-
Quenching Metabolism: Place the culture plate on ice. Quickly aspirate the labeling medium and wash the cells twice with cold PBS.
-
Metabolite Extraction: Add a sufficient volume of cold extraction solvent to cover the cell monolayer (e.g., 1 mL for a 6-well plate well).
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes vigorously for 30 seconds and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Clarification of Lysate: Centrifuge the tubes at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube without disturbing the protein pellet.
-
Sample Storage: Store the metabolite extracts at -80°C until analysis by LC-MS/MS.
Protocol 3: LC-MS/MS Analysis of Deuterated Folates and Downstream Metabolites
This protocol provides a general framework for the analysis of THF-d4 and its labeled metabolites using LC-MS/MS. Specific parameters will need to be optimized for the instrument in use.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: A reverse-phase C18 column suitable for polar metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate the metabolites of interest.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: 40°C.
MS/MS Conditions (Example in Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be determined for THF-d4 and the expected deuterated metabolites. For example:
-
THF-d4: The precursor ion will be the m/z of protonated THF-d4. The product ion will be a characteristic fragment.
-
Serine-d1: The precursor ion will be the m/z of protonated serine labeled with one deuterium. The product ion will be a characteristic fragment of serine.
-
-
Collision Energy and other source parameters: Optimize for each specific analyte.
Data Analysis:
-
Quantify the peak areas of the labeled and unlabeled metabolites.
-
Calculate the isotopic enrichment by determining the ratio of the labeled metabolite to the total (labeled + unlabeled) metabolite pool.
Mandatory Visualizations
Caption: Metabolic fate of THF-d4 in one-carbon metabolism.
References
Application Notes and Protocols for Animal Model Studies Utilizing Deuterated Tetrahydrofolic Acid (THF-d4)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and generalized protocols for conducting animal model studies using deuterated tetrahydrofolic acid (THF-d4). The information is compiled from established methodologies for stable isotope-labeled folate research and is intended to guide the design and execution of pharmacokinetic, metabolic, and bioavailability studies.
Introduction and Applications
Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds in vivo without the need for radioactive isotopes. Deuterated forms of tetrahydrofolic acid, such as THF-d4, serve as valuable tools in folate research. The primary applications in animal models include:
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of tetrahydrofolic acid. The use of a deuterated standard allows for the differentiation between the administered dose and endogenous folate pools.
-
Bioavailability Studies: Comparing the bioavailability of different forms of folate or the effects of various food matrices on folate absorption.
-
Metabolic Pathway Analysis: Tracing the conversion of tetrahydrofolic acid into its various active coenzyme forms within tissues.
-
Internal Standard for Quantitation: THF-d4 is an ideal internal standard for mass spectrometry-based quantification of endogenous tetrahydrofolic acid and other folate derivatives in biological samples, ensuring high accuracy and precision.
Generalized Experimental Protocol: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a general procedure for a pharmacokinetic study of THF-d4 in a rat model. It is crucial to adapt and optimize this protocol based on the specific research question, animal model, and available analytical instrumentation.
Animal Model and Acclimation
-
Species: Sprague-Dawley or Wistar rats are commonly used.
-
Health Status: Use healthy, age- and weight-matched animals.
-
Acclimation: Allow animals to acclimate to the housing conditions for at least one week prior to the study. House animals in a controlled environment with a 12-hour light/dark cycle and provide standard chow and water ad libitum. For specific folate studies, a folate-deficient diet may be introduced prior to the administration of THF-d4.
Preparation and Administration of THF-d4
-
Formulation: Tetrahydrofolic acid is unstable and susceptible to oxidation. Prepare the THF-d4 solution immediately before administration in a suitable vehicle, such as a buffered saline solution containing an antioxidant like ascorbic acid (e.g., 1% w/v).
-
Dosing: The dose will depend on the study objectives. For tracer studies, a dose that is a fraction of the daily dietary folate intake is recommended to minimize physiological perturbation. For pharmacokinetic studies, a higher dose may be required to achieve detectable levels.
-
Administration Route: Oral gavage is common for bioavailability studies, while intravenous injection is used to determine elimination kinetics and systemic distribution.
Sample Collection
-
Blood: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) via a cannulated vessel or tail vein. Use EDTA or heparin as an anticoagulant. Immediately place samples on ice and centrifuge to separate plasma.
-
Urine and Feces: House animals in metabolic cages for the collection of urine and feces over a 24 or 48-hour period to assess excretion.
-
Tissues: At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidney, intestine, brain). Immediately snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.
Sample Preparation and Analysis
-
Extraction: Extract folates from plasma, urine, or tissue homogenates using appropriate methods, such as solid-phase extraction (SPE) or protein precipitation, often in the presence of antioxidants.
-
Enzymatic Treatment: For the analysis of total folate, samples may be treated with conjugase (γ-glutamyl hydrolase) to convert polyglutamated folates to their monoglutamate forms.
-
Analytical Method: Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of THF-d4 and its metabolites, as well as endogenous folates. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.
Data Presentation and Analysis
Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Pharmacokinetic Parameters of THF-d4 in a Rodent Model (Example Data)
| Parameter | Route of Administration | Value (Mean ± SD) | Units |
| Cmax | Oral | 150 ± 25 | ng/mL |
| Tmax | Oral | 30 ± 5 | minutes |
| AUC(0-t) | Oral | 25000 ± 3500 | ng*min/mL |
| Half-life (t1/2) | Intravenous | 90 ± 15 | minutes |
| Clearance (CL) | Intravenous | 5.0 ± 0.8 | mL/min/kg |
| Volume of Distribution (Vd) | Intravenous | 0.5 ± 0.1 | L/kg |
Table 2: Tissue Distribution of THF-d4 at 2 Hours Post-Administration (Example Data)
| Tissue | Concentration (Mean ± SD) | Units |
| Liver | 850 ± 120 | ng/g |
| Kidney | 1200 ± 200 | ng/g |
| Intestine | 450 ± 70 | ng/g |
| Brain | 50 ± 10 | ng/g |
Visualization of Workflows and Pathways
Visual diagrams are essential for communicating complex experimental designs and biological processes.
Application Notes and Protocols for the Preparation of Tetrahydrofolic Acid-d4 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrofolic acid-d4 (THF-d4) is the deuterated form of tetrahydrofolic acid (THF), the biologically active form of vitamin B9. THF and its derivatives are crucial cofactors in one-carbon metabolism, playing a vital role in the synthesis of nucleotides and amino acids. The isotopic labeling in THF-d4 makes it a valuable tool in metabolic research and pharmacokinetic studies, allowing for its differentiation from endogenous, non-labeled folates.[1]
Proper preparation of THF-d4 stock solutions is critical for accurate and reproducible experimental results. This document provides detailed protocols for the preparation of stock solutions in both organic and aqueous solvents, along with important considerations for handling and storage to maintain the integrity of this oxygen-sensitive compound.
Materials and Reagents
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
0.1 M Phosphate buffer, pH 7.0
-
Ascorbic acid (optional, as an antioxidant)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Quantitative Data Summary
The following tables summarize the key quantitative information for the preparation of this compound stock solutions.
Table 1: Solubility of Tetrahydrofolic Acid and its Deuterated Form
| Compound | Solvent | Solubility | Reference |
| Tetrahydrofolic acid | 0.1 M Phosphate buffer (pH 7.0) | 5 mg/mL | |
| Tetrahydrofolic acid | DMSO | 20 mg/mL | [2] |
| Tetrahydrofolic acid | DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] |
| Tetrahydrofolic acid | DMF | 10 mg/mL | [2] |
Table 2: Storage and Stability of Tetrahydrofolic Acid
| Form | Storage Temperature | Stability | Notes |
| Solid Powder | -20°C | ≥ 4 years | Protect from light and moisture. |
| Aqueous Solution | -20°C or -80°C | Unstable, use immediately | Prepare fresh for each experiment. Do not store for more than one day.[3] |
| DMSO Stock Solution | -20°C or -80°C | More stable than aqueous solutions | Minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is recommended for preparing a concentrated stock solution that can be stored for longer periods and diluted into aqueous buffers for final use.
Methodology:
-
Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Inert Atmosphere: If possible, perform the following steps in a glove box or under a gentle stream of inert gas (argon or nitrogen) to minimize exposure to oxygen.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial of pre-weighed THF-d4 to achieve the desired concentration (e.g., 10-20 mg/mL).
-
Vortexing: Cap the vial tightly and vortex gently until the solid is completely dissolved. The solution should be clear.
-
Aliquoting: Aliquot the DMSO stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials. This will minimize freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol describes the preparation of a ready-to-use aqueous solution from the DMSO stock. Due to the instability of THF-d4 in aqueous solutions, it is crucial to prepare this working solution immediately before use.
Methodology:
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS pH 7.2 or 0.1 M Phosphate buffer pH 7.0). To enhance stability, consider adding an antioxidant like ascorbic acid to the buffer at a final concentration of 1-2 mg/mL.[4] The buffer should be deoxygenated by bubbling with an inert gas for at least 15-20 minutes.
-
Dilution: Thaw a single aliquot of the DMSO stock solution of THF-d4.
-
Serial Dilution: Perform a serial dilution of the DMSO stock into the deoxygenated aqueous buffer to reach the final desired concentration. It is recommended to add the DMSO stock to the buffer and mix gently. The final concentration of DMSO in the working solution should be kept low (typically <1%) to avoid solvent effects in biological assays.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of THF-d4.[3]
Mandatory Visualizations
Caption: Workflow for the preparation of THF-d4 stock and working solutions.
Caption: Simplified role of THF-d4 in one-carbon metabolism.
Safety and Handling Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation of this compound stock solutions. By adhering to these procedures, particularly with respect to minimizing oxygen exposure and the fresh preparation of aqueous solutions, researchers can ensure the stability and integrity of THF-d4, leading to more reliable and reproducible experimental outcomes.
References
Troubleshooting & Optimization
Preventing degradation of Tetrahydrofolic acid-d4 during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Tetrahydrofolic acid-d4 (THF-d4) to prevent its degradation. The following information is based on the stability of tetrahydrofolic acid and its derivatives, which is expected to be analogous to the deuterated form.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade?
A1: The primary factors leading to the degradation of this compound are oxidation, exposure to acidic pH, elevated temperatures, and potentially light exposure. THF is known to be particularly sensitive to oxidation.[1]
Q2: What is the recommended storage temperature for THF-d4?
A2: For long-term stability, it is recommended to store THF-d4 at -70°C. Studies have shown that most serum folate forms exhibit minimal loss (≤10%) for up to 4 years when stored at this temperature.[1] For shorter-term storage, refrigeration at +2°C to +8°C is also suggested.[2]
Q3: How can I prevent the oxidation of my THF-d4 samples?
A3: The addition of an antioxidant, such as ascorbic acid, to your samples is a highly effective method to prevent oxidation. A concentration of 5 g/L of ascorbic acid has been shown to preserve the stability of tetrahydrofolate in serum samples.[1] It is also crucial to store samples in tightly sealed, air-impermeable containers to minimize contact with oxygen.[3]
Q4: What is the optimal pH range for storing THF-d4?
A4: Tetrahydrofolic acid is unstable at low pH.[4] To prevent degradation, it is best to maintain a neutral to slightly alkaline pH (pH 7 and above). During sample preparation, it is important to control the pH, as acidic conditions can lead to significant degradation, especially when combined with heat.[4][5]
Q5: Should I protect my THF-d4 samples from light?
A5: While the provided literature does not extensively focus on the photosensitivity of Tetrahydrofolic acid, it is a general best practice for sensitive compounds to be protected from light. Storing samples in amber vials or in the dark is a recommended precautionary measure to prevent potential photodegradation.[3][6]
Troubleshooting Guide
Issue 1: I am seeing a significant loss of THF-d4 in my analytical standards after a short period.
-
Question: Are you adding an antioxidant to your standard solutions?
-
Answer: Tetrahydrofolic acid is highly susceptible to oxidation. It is recommended to add an antioxidant like ascorbic acid (e.g., at a concentration of 5 g/L) to your solutions to ensure stability.[1]
-
-
Question: At what temperature are you storing your standards?
-
Answer: For optimal stability, especially for long-term use, standards should be stored at -70°C.[1] Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
-
-
Question: What is the pH of your solvent?
-
Answer: Acidic conditions can cause the degradation of THF. Ensure your solvent system is at a neutral or slightly alkaline pH.[4]
-
Issue 2: My THF-d4 recovery is low after sample processing.
-
Question: Does your sample preparation involve heat treatment?
-
Question: What is the pH of your extraction buffer?
-
Question: Are you using antioxidants during the extraction process?
-
Answer: The use of antioxidants like ascorbic acid in combination with other agents such as 2-mercaptoethanol can be crucial for protecting THF from degradation during sample pre-treatment.[5]
-
Data on Tetrahydrofolate Stability
| Parameter | Condition | Observation | Reference |
| Temperature | Storage at -70°C | ≤10% loss for most serum folate forms over 4 years. | [1] |
| Thermal treatment (above 65°C) | Degradation follows first-order kinetics. | [7] | |
| pH | Low pH | Tetrahydrofolate shows instability. | [4] |
| pH between 4 and 8 (at 37°C) | Most folates are stable, but THF is still susceptible to degradation at the lower end of this range. | [4] | |
| Antioxidants | Addition of Ascorbic Acid (5 g/L) | Spiking recovery of THF was 96.7% ± 9.4% in serum with ascorbic acid, but <50% without. | [1] |
| Ascorbic acid with 2-mercaptoethanol | Found to be of great importance in reducing losses of 5-formyl-tetrahydrofolate (a related compound). | [5] |
Key Experimental Protocols
Protocol: Assessment of Tetrahydrofolate Stability in Solution
This protocol is adapted from studies on folate stability and can be used to assess the stability of THF-d4 under various conditions.[1][4][7]
-
Preparation of Stock Solution:
-
Dissolve a known amount of this compound in a suitable buffer (e.g., 0.2 M phosphate buffer, pH 7) containing an antioxidant (e.g., 0.4% β-mercaptoethanol or 5 g/L ascorbic acid).
-
Store the stock solution in aliquots at -80°C.[7]
-
-
Experimental Conditions:
-
Prepare working solutions by diluting the stock solution in different buffers to test various pH levels (e.g., pH 3, 5, 7, 9).
-
To test temperature stability, incubate the working solutions at different temperatures (e.g., 4°C, 25°C, 37°C, 100°C) for predetermined time intervals.
-
To test for oxidative stability, prepare solutions with and without the addition of ascorbic acid.
-
To test for photosensitivity, expose a set of samples to light while keeping a control set in the dark.
-
-
Sample Analysis:
-
At each time point, take an aliquot of the sample and immediately analyze it or store it at -80°C until analysis.
-
Use a validated analytical method, such as LC-MS/MS, to quantify the remaining concentration of THF-d4.
-
-
Data Analysis:
-
Calculate the percentage of THF-d4 remaining at each time point relative to the initial concentration (time zero).
-
Plot the percentage of remaining THF-d4 against time for each condition to determine the degradation rate. The degradation can often be described by first-order reaction kinetics.[7]
-
Visualizations
References
- 1. Serum Folate Forms Are Stable during Repeated Analysis in the Presence of Ascorbic Acid and during Frozen Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. amerisourcepbt.com [amerisourcepbt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of Tetrahydrofolic Acid-d4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Tetrahydrofolic acid-d4 (THF-d4).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic analysis of this compound?
The primary challenges in analyzing THF-d4, and folates in general, stem from their inherent instability and the complexity of biological matrices. Key issues include:
-
Physicochemical Instability: Tetrahydrofolic acid is highly susceptible to degradation through oxidation and is sensitive to heat, light, and pH. It is particularly unstable at low pH.[1][2]
-
Interconversion: Different forms of folates can interconvert during sample preparation and analysis, leading to inaccurate quantification.[1][2][3] For example, 5,10-methenyltetrahydrofolate can convert to 5-formyltetrahydrofolate.[3]
-
Structural Similarity: The various folate vitamers are structurally very similar, making their chromatographic separation challenging.[2]
-
Matrix Effects: When analyzing biological samples, endogenous components can interfere with the ionization and detection of THF-d4 in mass spectrometry.[3]
Q2: Why is the use of antioxidants and control of pH critical during sample preparation for THF-d4 analysis?
Due to the high susceptibility of THF-d4 to oxidative degradation, the use of antioxidants is crucial to preserve its integrity during sample preparation.[4] Commonly used antioxidants include ascorbic acid and 2-mercaptoethanol.[4][5]
The pH of the extraction and sample buffers is also a critical factor. Tetrahydrofolate is unstable at low pH values.[1] Maintaining a pH close to neutral is important to prevent degradation and interconversion to other folate forms.[4]
Q3: What are the recommended starting conditions for developing an HPLC or LC-MS/MS method for THF-d4?
A good starting point for developing a separation method for THF-d4 would be to use a reversed-phase C18 column.[6][7] The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a small percentage of formic or acetic acid to improve peak shape) and an organic modifier like acetonitrile or methanol.[3][5][8] A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve a good separation of multiple folate forms.[8][9]
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic separation of this compound.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise resolution and the accuracy of quantification.[10]
-
Peak Tailing: This is often observed for basic compounds and can be caused by interactions with residual silanol groups on the silica-based column packing.[11]
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% formic acid) can suppress the ionization of silanol groups and reduce tailing.[12]
-
Use End-capped Columns: Employing modern, high-purity, end-capped C18 columns minimizes the availability of free silanol groups.[11]
-
Mobile Phase Additives: In some cases, adding a small amount of a competing base, like triethylamine, to the mobile phase can reduce tailing, though this is less common with modern columns.[12]
-
-
-
Peak Fronting: This can occur due to column overload or poor sample solubility in the mobile phase.[13]
-
Solution:
-
Reduce Sample Concentration: Dilute the sample to avoid overloading the column.
-
Change Injection Solvent: Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.[14]
-
-
-
Split Peaks: This issue can be caused by a void in the column packing, a partially blocked frit, or co-elution with an interfering compound.[14][15]
-
Solution:
-
Column Maintenance: Reverse-flush the column (if permitted by the manufacturer) to remove any particulates. If the problem persists, the column may need to be replaced.[14]
-
Sample Filtration: Filter all samples and mobile phases to prevent particulates from reaching the column.[16]
-
Optimize Separation: Adjust the gradient or mobile phase composition to resolve the THF-d4 peak from any interferences.
-
-
Problem 2: Baseline Issues (Drift, Noise, or Spikes)
An unstable baseline can affect the sensitivity and accuracy of peak integration.[16]
-
Baseline Drift: A gradual upward or downward trend in the baseline.
-
Causes: Changes in mobile phase composition, temperature fluctuations, or column contamination.[16]
-
Solution:
-
Mobile Phase Preparation: Ensure mobile phases are thoroughly degassed and prepared fresh daily.[16]
-
Temperature Control: Use a column oven and ensure the detector is at a stable temperature.[16]
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting a run.[16]
-
-
-
Baseline Noise: Random fluctuations in the baseline.
-
Causes: Air bubbles in the system, contaminated mobile phase, or detector lamp instability.[16]
-
Solution:
-
Degas Mobile Phase: Thoroughly degas the mobile phase using sonication, vacuum, or helium sparging.[16]
-
System Flush: Flush the pump and detector with a strong solvent like isopropanol to remove any contaminants.
-
Check for Leaks: Ensure all fittings are tight to prevent air from entering the system.
-
-
-
Baseline Spikes: Sharp, sudden peaks in the baseline.
Problem 3: Inconsistent Retention Times
Shifts in retention time can make peak identification and quantification unreliable.[17]
-
Causes:
-
Solution:
-
Precise Mobile Phase Preparation: Use a calibrated pH meter and accurate volumetric flasks and pipettes for mobile phase preparation.
-
Use a Column Oven: Maintain a constant and consistent column temperature.[17]
-
Pump Maintenance: Regularly check and maintain the pump seals and check valves.
-
Monitor Column Performance: Use a quality control sample to monitor retention times and peak shapes over the lifetime of the column.
-
Experimental Protocols
Below are example methodologies for sample preparation and LC-MS/MS analysis of folates, which can be adapted for this compound.
Sample Preparation (from Serum) [6][18]
-
Protein Precipitation: To 200 µL of serum, add a protein precipitation agent (e.g., methanol or trichloroacetic acid). The addition of antioxidants like 2-mercaptoethanol and a base like ammonium hydroxide can improve the stability of folates.[5][18]
-
Vortex and Centrifuge: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., 16,000 x g) to pellet the precipitated proteins.[19]
-
Supernatant Collection: Carefully collect the supernatant for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase to concentrate the sample and ensure compatibility with the chromatographic system.[19]
LC-MS/MS Method Parameters
The following table summarizes typical LC-MS/MS parameters used for folate analysis. These can serve as a starting point for method development for THF-d4.
| Parameter | Example Condition 1[6] | Example Condition 2[8] | Example Condition 3[3] |
| Column | Accucore C18, 100 x 2.1 mm, 2.6 µm | Not specified | Waters Atlantis dC18, 100 x 2.0 mm, 3 µm |
| Mobile Phase A | Water with 0.5% Acetic Acid | 0.5% Acetic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol | 80:20 Methanol:Acetonitrile | Acetonitrile |
| Flow Rate | Not specified | 0.35 mL/min | 0.30 mL/min |
| Gradient | Not specified | 10% B to 95% B over ~4.5 min | 5% B to 95% B over 2.7 min |
| Injection Volume | Not specified | 10 µL | Not specified |
| Column Temp. | Not specified | 4 °C (Sampler) | Not specified |
| Ionization Mode | Positive Electrospray | Positive Electrospray | Positive Electrospray |
| Detection | Tandem Mass Spectrometry (SRM) | Tandem Mass Spectrometry | Tandem Mass Spectrometry (MRM) |
Visualizations
Troubleshooting Workflow for Poor Peak Shape
References
- 1. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Accounting for an isobaric interference allows correct determination of folate vitamers in serum by isotope dilution-liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. chromtech.com [chromtech.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. peak shape optimisation for a very hydrophobic compound - Chromatography Forum [chromforum.org]
- 14. Problems with THF? (contd.) - Chromatography Forum [chromforum.org]
- 15. mastelf.com [mastelf.com]
- 16. medikamenterqs.com [medikamenterqs.com]
- 17. HPLC故障排除指南 [sigmaaldrich.com]
- 18. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Reduced Folates in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the inherent instability of reduced folates during experimentation. Find answers to frequently asked questions and troubleshoot common issues to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of reduced folates?
A1: Reduced folates are highly susceptible to degradation from several factors, including:
-
Oxidation: Exposure to oxygen is a primary cause of degradation. Tetrahydrofolate and 5-methyltetrahydrofolate are particularly labile.[1][2]
-
pH: The stability of different folate forms is pH-dependent. For instance, 5-formyltetrahydrofolate is relatively stable at a neutral pH but converts to 5,10-methenyltetrahydrofolate under acidic conditions with heating.[1] 5-methyltetrahydrofolic acid (L-5-MTHF) shows greater stability at pH 4 compared to pH 6.8.[2]
-
Temperature: Elevated temperatures accelerate the degradation of reduced folates.[2][3] While some forms like folic acid are fairly stable even at 100°C, forms like 5-methyltetrahydrofolate are extremely heat-labile.[1]
-
Light: Exposure to ultraviolet (UV) radiation can lead to the cleavage of folate molecules.[1][4] It is crucial to protect samples from light during processing and storage.[5]
-
Enzymatic Action: The presence of conjugase enzymes in samples like rat plasma can alter the polyglutamate chain length of folates.[6]
Q2: What are the most effective ways to stabilize reduced folates in my samples?
A2: To minimize degradation, the following stabilization strategies are recommended:
-
Use of Antioxidants: The addition of antioxidants is critical. Ascorbic acid (vitamin C) and its salt, sodium ascorbate, are widely used to protect labile folates from oxidation.[2][7][8] Other reducing agents like 2-mercaptoethanol can also be effective.[9]
-
Temperature Control: Samples should be kept on ice during processing and stored at low temperatures. For long-term storage, -70°C is recommended, as significant folate loss can occur at -20°C over time.[10][11]
-
pH Control: Maintain an appropriate pH for the specific folate derivative being analyzed. Buffering the sample solution can help maintain stability.[1][2]
-
Light Protection: Always work with reduced folate solutions in a dimly lit environment and use amber-colored vials or tubes to protect them from light.[5]
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to folate degradation. It is advisable to aliquot samples into smaller volumes for single use.[10][12]
Q3: What are the recommended storage conditions for samples containing reduced folates?
A3: Proper storage is crucial for maintaining the integrity of reduced folates. The ideal conditions depend on the duration of storage:
-
Short-term storage: For storage up to a week, refrigeration at 4°C is acceptable for serum samples.[12] However, for whole blood hemolysates, refrigeration is suitable for up to 4 days.[12]
-
Long-term storage: For storage longer than a week, freezing at -70°C is strongly recommended.[7][11][12] Studies have shown that whole blood hemolysates in ascorbic acid are stable for at least 4 years at -70°C.[10]
-
Dried Blood Spots (DBS): While DBS offers advantages for sample collection, the stability of folates is highly dependent on temperature and humidity. At room temperature, stability may only be maintained for up to three days.[13]
Troubleshooting Guides
Issue 1: Low or inconsistent folate readings in my assay.
| Potential Cause | Troubleshooting Step |
| Sample Degradation | Ensure samples were consistently kept on ice during processing and protected from light. Verify that an adequate concentration of antioxidant (e.g., ascorbic acid) was added immediately after sample collection or thawing.[7][8] |
| Improper Storage | Confirm that samples were stored at the correct temperature (-70°C for long-term). Check the number of freeze-thaw cycles the sample has undergone; more than three can lead to significant loss.[10][12] |
| Incorrect pH | Measure the pH of your extraction buffer and sample solutions. Adjust the pH to the optimal range for the specific folate vitamer you are analyzing.[1][2] |
| Assay Inhibition | If using a microbiological assay, the presence of antibiotics or antifolates in the sample can inhibit microbial growth and lead to falsely low readings.[10] |
| Inaccurate Hemolysate Preparation | For red blood cell folate analysis, inaccuracies in preparing the whole blood hemolysate can lead to erroneous results. Ensure precise dilution with ascorbic acid solution is performed promptly after thawing whole blood.[10] |
Issue 2: High variability between replicate samples.
| Potential Cause | Troubleshooting Step |
| Inconsistent Handling | Standardize your sample handling protocol to ensure all replicates are treated identically in terms of time at room temperature, light exposure, and addition of stabilizers. |
| Matrix Effects | In complex matrices, other components can interfere with the assay. This is a known issue with some protein-binding assays.[10] Consider a different analytical method like HPLC or LC-MS/MS for higher specificity.[6][8] |
| Lot-to-Lot Variability of Assay Kits | If using a commercial kit (e.g., protein-binding assay), be aware of potential lot-to-lot variability which can affect results.[10] |
| Incomplete Deconjugation | For methods requiring the conversion of polyglutamates to monoglutamates, ensure the enzymatic deconjugation step is complete. Incomplete deconjugation can lead to underestimation of total folate.[14] |
Data on Reduced Folate Stability
Table 1: Stability of Folates in Whole Blood and Serum under Various Conditions
| Sample Type | Storage Condition | Duration | Folate Loss |
| Thawed Whole Blood | Room Temperature | 1 hour | 10% |
| 6 hours | 22% | ||
| 24 hours | 49% | ||
| Whole Blood Hemolysate in Ascorbic Acid | Room Temperature | 24 hours | ~20% |
| Serum | -20°C | 6 months | 11% |
| Whole Blood | -70°C | 2 years | 10-15% |
| Whole Blood Hemolysate in Ascorbic Acid | -70°C | 4 years | Stable |
| Serum with Ascorbic Acid | -70°C | 4 years | ≤10% |
| Data compiled from references[7][10]. |
Experimental Protocols
Protocol 1: Preparation of Whole Blood Hemolysate for Red Blood Cell (RBC) Folate Analysis
This protocol is adapted from guidelines for the microbiological assay of folate.
Materials:
-
Whole blood collected in EDTA tubes
-
1% (w/v) Ascorbic Acid Solution (prepare fresh)
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
Freezer (-70°C)
Procedure:
-
Thaw frozen whole blood samples at room temperature for no longer than 1-2 hours.[10]
-
Immediately after thawing, gently mix the whole blood by inversion.
-
Accurately dilute the whole blood 1:10 or 1:11 with the freshly prepared 1% ascorbic acid solution (e.g., 100 µL of whole blood into 900 µL or 1 mL of ascorbic acid solution).[14]
-
Vortex the mixture thoroughly to ensure complete lysis of the red blood cells.
-
Incubate the hemolysate at 37°C for 30 minutes to allow for the deconjugation of folate polyglutamates by endogenous plasma conjugase.[14]
-
If not analyzing immediately, store the prepared hemolysate at -70°C. Hemolysates are stable for several years at this temperature.[12]
Visualizations
Caption: Factors leading to the degradation of reduced folates and the protective role of antioxidants.
Caption: A generalized workflow for handling samples intended for reduced folate analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal oxidation studies on reduced folate, L-5-methyltetrahydrofolic acid (L-5-MTHF) and strategies for stabilization using food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 5. cdc.gov [cdc.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Serum folate forms are stable during repeated analysis in the presence of ascorbic acid and during frozen sample storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. researchgate.net [researchgate.net]
- 10. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quality control and references | OpeN-Global | King’s College London [kcl.ac.uk]
- 13. Is the stability of folates in dried blood microsamples sufficient to perform home-sampling studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Folate Analysis with Deuterated Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using deuterated standards for folate analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard (IS) eluting at a different retention time than my native folate analyte in LC-MS analysis?
A1: This phenomenon is known as the "isotope effect" and is a common issue when using deuterated internal standards.[1] The substitution of hydrogen with deuterium can alter the physicochemical properties of the molecule, such as its lipophilicity, leading to a slight difference in chromatographic retention time.[1] This can be particularly problematic in reversed-phase chromatography.
Q2: Can the chromatographic shift between my analyte and deuterated IS affect the accuracy of my results?
A2: Yes, absolutely. If the analyte and the deuterated internal standard do not co-elute perfectly, they may be affected differently by matrix effects at different points in the chromatogram.[1][2] This differential matrix effect, where one compound experiences more or less ion suppression or enhancement than the other, can lead to inaccurate and unreliable quantification.[2]
Q3: I've observed a decrease in the signal of my deuterated standard over time. What could be the cause?
A3: This could be due to isotopic exchange, where the deuterium atoms on your standard are replaced by hydrogen atoms from the solvent (e.g., water).[3] This can be exacerbated by storage in acidic or basic solutions.[3] Such exchange compromises the isotopic purity of the standard and leads to underestimation of the analyte concentration. Instability of the folate molecule itself, which is sensitive to factors like pH, temperature, and light, could also contribute to signal loss.[4][5][6]
Q4: Are there alternatives to using deuterated standards for every folate vitamer?
A4: Yes, several strategies can be employed:
-
Use of 13C or 15N Labeled Standards: These heavier isotopes are less likely to exhibit a significant chromatographic shift compared to deuterated standards and are more stable against isotopic exchange.[1] However, their availability can be limited and the cost higher.
-
Derivatization: A chemical derivatization approach can be used to stabilize all folate species and encode their structural information as isotopologues.[7] This can simplify the analysis by converting multiple unstable folates into a few stable derivatives.
-
Structurally Similar Analogs: In some cases, a non-isotopically labeled compound that is structurally similar to the analyte can be used as an internal standard. However, this approach requires careful validation to ensure it adequately corrects for matrix effects and other variabilities.[8]
Troubleshooting Guides
Issue 1: Poor reproducibility of results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Differential Matrix Effects | Evaluate matrix effects by comparing the analyte-to-IS ratio in neat solution versus in a matrix extract. | Determine if the matrix is causing ion suppression or enhancement that disproportionately affects the analyte or IS. |
| Optimize sample preparation to remove interfering matrix components (e.g., using solid-phase extraction). | A cleaner sample should result in more consistent ionization and improved reproducibility. | |
| Modify chromatographic conditions to improve separation from matrix interferences. | Better separation can move the analyte and IS away from regions of significant ion suppression. | |
| Folate Instability/Interconversion | Ensure proper sample handling and storage conditions (e.g., low temperature, protection from light, use of antioxidants).[4][5] | Minimize degradation and interconversion of folate vitamers before analysis. |
| Control the pH of extraction and mobile phases, as folate stability is highly pH-dependent.[4] | Stable pH can prevent the interconversion of certain folate forms (e.g., 5-formyltetrahydrofolate and 5,10-methenyltetrahydrofolate).[4] | |
| Isotopic Exchange in Standard | Avoid storing deuterated standards in acidic or basic solutions for extended periods.[3] | Maintain the isotopic purity of the internal standard. |
| Prepare fresh working solutions of the internal standard regularly. | Reduce the risk of degradation or exchange over time. |
Issue 2: Inaccurate quantification (high bias or low recovery).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Chromatographic Separation of Analyte and IS | Adjust the chromatographic gradient or mobile phase composition to achieve co-elution. | Complete co-elution ensures that both the analyte and IS experience the same matrix effects.[1] |
| Consider using a 13C-labeled internal standard if available, as they are less prone to chromatographic shifts.[1] | A more closely co-eluting IS will provide more accurate correction for matrix effects. | |
| Different Extraction Recoveries | Validate the extraction recovery for both the analyte and the deuterated internal standard. Differences have been reported for other analytes. | Ensure that the internal standard accurately reflects the recovery of the native analyte during sample preparation. |
| Instability of Folate Vitamers | For unstable folates like 5,10-methylenetetrahydrofolate, consider a derivatization method to stabilize them prior to analysis.[7][9] | Derivatization can prevent degradation and interconversion, leading to more accurate measurement of the original folate profile.[7] |
Experimental Protocols & Workflows
General Workflow for Folate Analysis using LC-MS/MS with Deuterated Standards
Below is a generalized workflow for the analysis of folates in biological matrices. Specific parameters will need to be optimized for your particular application.
Troubleshooting Logic for Inaccurate Quantification
This diagram outlines a logical approach to troubleshooting inaccurate results when using deuterated internal standards.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. myadlm.org [myadlm.org]
- 3. researchgate.net [researchgate.net]
- 4. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification with Tetrahydrofolic acid-d4
Welcome to the technical support center for improving the accuracy of quantification using Tetrahydrofolic acid-d4 (THF-d4). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THF-d4) and why is it used in quantitative analysis?
This compound is a deuterated form of Tetrahydrofolic acid (THF), a biologically active derivative of vitamin B9 (folic acid).[1] In quantitative analysis, particularly in mass spectrometry-based methods like LC-MS/MS, THF-d4 serves as an internal standard (IS). An ideal internal standard is a compound that is chemically similar to the analyte of interest (in this case, THF) but has a different mass. By adding a known amount of THF-d4 to samples, it can be used to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification of endogenous THF.
Q2: My THF-d4 internal standard is showing poor peak shape (e.g., broadening, splitting, or tailing). What are the potential causes and solutions?
Poor peak shape for your internal standard can compromise the accuracy of your results. Here are some common causes and troubleshooting steps:
-
Column Overload: Injecting too high a concentration of the internal standard can lead to peak broadening. Try reducing the concentration of the THF-d4 solution.
-
Column Contamination: Buildup of contaminants from the sample matrix on the analytical column can degrade its performance.[1] To mitigate this, ensure your sample cleanup is effective and consider using a guard column. Regularly flushing the column according to the manufacturer's instructions is also recommended.
-
Improper Mobile Phase: The composition of the mobile phase, including pH and organic solvent content, is critical for good chromatography. Tetrahydrofolic acid is known to be unstable at low pH.[2][3] Ensure your mobile phase is optimized for folate analysis and is fresh.
-
Injector Issues: Problems with the autosampler, such as improper injection techniques or a partially clogged needle, can lead to distorted peaks.[1] Inspect and clean the injector as part of your routine maintenance.
Q3: I'm observing significant variability in the THF-d4 signal between samples. What could be the reason?
Signal variability can be a sign of inconsistent sample processing or matrix effects.
-
Inconsistent Sample Preparation: Ensure that the THF-d4 internal standard is added to all samples, calibrators, and quality controls at the exact same concentration and at the earliest possible stage of the sample preparation process. Any variations in extraction efficiency will be normalized if the internal standard is added at the beginning.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, serum, tissue homogenate) can interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement.[3][4][5][6] This effect can vary between different samples, causing signal inconsistency. To address this:
-
Improve Sample Cleanup: Use more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[7]
-
Chromatographic Separation: Optimize your LC method to separate the interfering compounds from your analyte and internal standard.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a matrix that is as similar as possible to your study samples.[8]
-
Q4: The retention time of my THF-d4 is shifting. Why is this happening and how can I fix it?
Retention time shifts can lead to misidentification of your internal standard and affect the accuracy of your quantification.[1]
-
Column Degradation: Over time, the stationary phase of the LC column can degrade, leading to changes in retention. If you observe a consistent drift in retention time, it may be time to replace the column.
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase solvents or evaporation of the more volatile component can alter the elution strength and cause retention time shifts.[1] Always use freshly prepared mobile phases.
-
Fluctuating Column Temperature: Maintaining a constant and stable column temperature is crucial for reproducible chromatography. Ensure your column oven is functioning correctly.
-
Flow Rate Instability: Check for any leaks in the LC system that could cause fluctuations in the flow rate.
Q5: I am concerned about the stability of THF-d4 during my experiment. What precautions should I take?
Tetrahydrofolic acid and its derivatives are sensitive to oxidation, light, and pH changes.[3][9]
-
Antioxidants: Add antioxidants like ascorbic acid or 2-mercaptoethanol to your sample preparation buffers and final extracts to prevent oxidative degradation.[3][10]
-
Light Protection: Work under subdued light and use amber vials to protect your samples and standards from photodegradation.
-
pH Control: Maintain a neutral or slightly alkaline pH during sample preparation and storage, as THF is unstable in acidic conditions.[2][3]
-
Temperature: Store stock solutions and samples at low temperatures (-80°C is recommended for long-term storage) and keep them on ice during processing.[3]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when using THF-d4 for quantitative analysis.
Issue 1: Inaccurate Quantification (High %CV or Inaccurate QC Samples)
Caption: Troubleshooting workflow for inaccurate quantification.
Issue 2: High Variability in THF-d4 Signal
Caption: Troubleshooting workflow for internal standard signal variability.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies on folate analysis. These values can serve as a benchmark for your own experiments.
Table 1: Analyte Recovery
| Analyte | Matrix | Sample Preparation Method | Recovery (%) | Reference |
| Tetrahydrofolate | Spiked Plasma | Acetonitrile Precipitation | >97 | [11] |
| Folic Acid | Spiked Plasma | Acetonitrile Precipitation | >97 | [11] |
| 5-Methyl-THF | Spiked Plasma | Acetonitrile Precipitation | >97 | [11] |
| 5-Formyl-THF | Spiked Plasma | Acetonitrile Precipitation | >97 | [11] |
| Dioxane | Groundwater | Solid-Phase Extraction | 98 | [12] |
| Tetrahydrofuran | Groundwater | Solid-Phase Extraction | 95 | [12] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | Method | LOD | LOQ | Reference |
| Tetrahydrofolate | Human Plasma | LC-MS/MS | 425 pmol/L | 1250 pmol/L | [11][13] |
| Folic Acid | Human Plasma | LC-MS/MS | 37.5 pmol/L | 80 pmol/L | [11][13] |
| 5-Methyl-THF | Human Plasma | LC-MS/MS | 165 pmol/L | 400 pmol/L | [11][13] |
| 5-Formyl-THF | Human Plasma | LC-MS/MS | 140 pmol/L | 360 pmol/L | [11][13] |
| Total Folate (as pABA) | Whole Blood | LC-MS/MS | 22.6 nmol/L RBC | 56.6 nmol/L RBC | [14] |
Experimental Protocols
Protocol 1: Quantification of Folates in Human Serum by LC-MS/MS
This protocol provides a general framework for the analysis of folates, including THF, in human serum using THF-d4 as an internal standard.
1. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of serum, add 20 µL of a THF-d4 internal standard working solution.
-
Add 400 µL of SPE sample buffer (e.g., 10 g/L ammonium formate and 1 g/L ascorbic acid in water, pH 3.2).[15]
-
Vortex and centrifuge to pellet proteins.
-
Condition a solid-phase extraction plate (e.g., SOLA 10 mg/2mL).[15]
-
Load the supernatant onto the SPE plate.
-
Wash the plate with an appropriate wash buffer (e.g., 0.5 g/L ammonium formate and 0.05 g/L ascorbic acid, pH 3.4).[15]
-
Elute the folates with an elution solution (e.g., acetonitrile/methanol/acetic acid/ascorbic acid mixture).[15]
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in an appropriate solvent (e.g., 9:1 water:methanol).[15]
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm).[15]
-
Mobile Phase A: 0.5% Acetic Acid in water.[15]
-
Mobile Phase B: 80:20 Methanol:Acetonitrile.[15]
-
Gradient: A suitable gradient to separate the folates of interest.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Selected Reaction Monitoring (SRM). The specific precursor and product ion transitions for THF and THF-d4 will need to be optimized on your instrument.
Experimental Workflow Diagram
Caption: General experimental workflow for THF quantification.
Signaling Pathway
Folate Metabolism Pathway
Tetrahydrofolic acid is a central coenzyme in one-carbon metabolism, which is essential for the synthesis of nucleotides (precursors of DNA and RNA) and amino acids. This pathway illustrates the key reactions involving THF.
Caption: Simplified overview of the folate metabolism pathway.
References
- 1. zefsci.com [zefsci.com]
- 2. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bevital.no [bevital.no]
- 5. THF in LC-MS - Chromatography Forum [chromforum.org]
- 6. bipm.org [bipm.org]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive Vitamer Profiling of Folate Mono- and Polyglutamates in Baker’s Yeast (Saccharomyces cerevisiae) as a Function of Different Sample Preparation Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Determination of folates in human plasma using hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Quantitation of total folate in whole blood using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Impact of pH on the stability of Tetrahydrofolic acid-d4 solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on the stability of Tetrahydrofolic acid-d4 (THF-d4) solutions. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound (THF-d4) solutions?
A1: For optimal stability, THF-d4 solutions should be maintained at a neutral to slightly alkaline pH. The greatest stability for 5-methyltetrahydrofolic acid, a related compound, is observed at pH 7.[1] While most folates are stable between pH 4 and 8 at 37°C, tetrahydrofolate shows degradation at low pH.[2][3] Therefore, a pH range of 7.0 to 8.0 is recommended for short-term storage. For longer-term storage, freezing at -70°C is advised, along with the presence of an antioxidant.[4]
Q2: Why is my THF-d4 solution degrading even when stored at the recommended pH?
A2: Degradation of THF-d4 can occur due to factors other than pH, primarily oxidation. Tetrahydrofolates are highly sensitive to oxidation.[4] To prevent this, it is crucial to use antioxidants in your buffer solutions. Ascorbic acid (at a concentration of 5 g/L) has been shown to be effective in preventing oxidative degradation and ensuring the stability of tetrahydrofolate during analysis and frozen storage.[4] Additionally, using deoxygenated buffers and minimizing exposure to light can further enhance stability.
Q3: Can I use acidic conditions during my sample preparation with THF-d4?
A3: It is strongly advised to avoid acidic conditions during sample preparation. Tetrahydrofolic acid is known to be unstable at low pH.[1][2][3] Exposure to acidic mobile phases in analytical techniques like LC-MS/MS can lead to the degradation of THF-d4 and its conversion to other forms, which can compromise the accuracy of your results.[2][3] If acidic conditions are unavoidable, exposure time should be minimized, and the temperature should be kept as low as possible.
Q4: How does the stability of the deuterated form (THF-d4) compare to non-labeled THF?
A4: The incorporation of deuterium atoms in this compound enhances its stability compared to the non-labeled form.[5] This isotopic labeling also allows for more precise tracking in biochemical and metabolic studies.[5] However, it is important to note that THF-d4 is still susceptible to degradation under suboptimal pH and oxidative conditions.
Q5: Are there any known interconversions of THF-d4 with other folate forms that I should be aware of?
A5: Yes, interconversions are a critical aspect of folate chemistry. Tetrahydrofolate can interconvert with 5,10-methylenetetrahydrofolate, and this process can be influenced by changes in pH.[2][3] Additionally, 5-formyltetrahydrofolate and 5,10-methenyltetrahydrofolate can also interconvert depending on the pH.[2] It is essential to be aware of these potential transformations when designing experiments and interpreting data.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent THF-d4 recovery | Degradation due to acidic pH: The solution pH may have dropped during storage or sample processing. | Verify and adjust the pH of your solutions to a neutral or slightly alkaline range (pH 7.0-8.0). Use a robust buffering system. |
| Oxidative degradation: Exposure to oxygen in the air or in non-deoxygenated solvents. | Always prepare solutions with buffers containing an antioxidant, such as ascorbic acid (e.g., 1-5 g/L).[4] Prepare solutions fresh and use deoxygenated solvents where possible. | |
| Appearance of unexpected peaks in chromatogram | Interconversion to other folate forms: pH-dependent conversion of THF-d4 to other folate derivatives.[2][3] | Maintain a stable, neutral pH throughout the experiment. If you suspect interconversion, use analytical standards for other folate forms to identify the unknown peaks. |
| Degradation during analysis: Use of an acidic mobile phase in LC-MS/MS.[2] | If possible, adjust the mobile phase to a less acidic pH. If not feasible, minimize the run time and keep the autosampler at a low temperature (e.g., 4°C). | |
| Gradual decrease in THF-d4 concentration over time in stored solutions | Inadequate storage conditions: Storage at inappropriate temperatures or without sufficient antioxidant protection. | For long-term storage, aliquot solutions into amber vials, flush with nitrogen or argon, and store at -70°C.[4] Ensure the presence of an antioxidant in the storage buffer. |
Quantitative Data Summary
The stability of tetrahydrofolic acid is highly dependent on pH and temperature. The following table summarizes the stability of THF under different conditions based on available literature.
| pH | Temperature | Conditions | Stability Outcome | Reference |
| Low pH (<4) | 37°C | Incubation for 2 hours | Unstable, degradation observed | [2][3] |
| 4 - 8 | 37°C | Incubation for 2 hours | Generally stable, though some degradation at the lower end of the range | [2][3] |
| 7 | 100°C | Heating | Greatest stability observed at neutral pH | [1] |
| 4 - 12 | 100°C | Heating for up to 10 hours | Stability decreases linearly with increasing hydrogen ion concentration | [1] |
Experimental Protocols
Protocol: Assessing the pH Stability of a THF-d4 Solution
This protocol outlines a general method for evaluating the stability of a THF-d4 solution at various pH levels.
-
Preparation of Buffers:
-
Prepare a series of buffers at different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8). Common buffer systems include phosphate, acetate, and borate.
-
Add an antioxidant, such as ascorbic acid (final concentration of 1 g/L), to each buffer to prevent oxidative degradation.
-
Deoxygenate the buffers by sparging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.
-
-
Preparation of THF-d4 Stock Solution:
-
Dissolve a known amount of THF-d4 in a deoxygenated buffer at a neutral pH (e.g., pH 7.4) containing ascorbic acid to create a concentrated stock solution.
-
Perform this step under subdued light to minimize photodegradation.
-
-
Incubation:
-
Dilute the THF-d4 stock solution into each of the prepared pH buffers to a final working concentration.
-
Divide the solution for each pH into aliquots in amber vials.
-
Take a sample from each pH level for immediate analysis (T=0).
-
Incubate the remaining aliquots at a controlled temperature (e.g., 4°C, 25°C, or 37°C).
-
-
Sample Analysis:
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each pH and temperature condition.
-
Immediately analyze the concentration of THF-d4 using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of THF-d4 remaining at each time point relative to the T=0 sample for each pH.
-
Plot the percentage of remaining THF-d4 against time for each pH to determine the degradation kinetics.
-
Visualizations
Caption: Logical workflow of THF-d4 stability under various conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Serum Folate Forms Are Stable during Repeated Analysis in the Presence of Ascorbic Acid and during Frozen Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound [smolecule.com]
Avoiding isotopic exchange in Tetrahydrofolic acid-d4 experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding isotopic exchange in Tetrahydrofolic acid-d4 (THF-d4) experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a problem in my THF-d4 experiments?
A: Isotopic exchange, specifically deuterium-hydrogen (D-H) exchange, is a chemical process where a deuterium atom on your THF-d4 molecule is replaced by a hydrogen atom (proton) from the surrounding solvent (e.g., water, buffers). This is problematic because it leads to a loss of the isotopic label, which can compromise the quantitative accuracy of isotope dilution mass spectrometry assays and misinform metabolic flux analyses.
Q2: What are the primary factors that cause D-H exchange on THF-d4?
A: The two most significant factors promoting unwanted isotopic exchange are elevated temperature and pH. The rate of exchange is slowest at a low pH (around 2.5-3.0) and low temperature (near 0°C).[1][2][3] As pH increases, particularly into basic conditions, the rate of exchange accelerates.[2] Similarly, higher temperatures increase the kinetic energy of the molecules, facilitating the exchange process.
Q3: How can I prevent the chemical degradation of THF-d4 during my experiments?
A: Tetrahydrofolates are notoriously unstable and susceptible to oxidation. To prevent degradation, it is crucial to use antioxidants in all your buffers and solutions. Commonly used stabilizers include ascorbic acid and 2-mercaptoethanol.[4][5][6] Samples should also be protected from light and prepared under dim light conditions.[6]
Q4: I am using LC-MS. What are the ideal "quench" conditions to stop isotopic exchange during analysis?
A: To minimize D-H back-exchange during LC-MS analysis, the sample environment should be rapidly changed to "quench" conditions. This involves lowering the pH to approximately 2.5-3.0 and reducing the temperature to near 0°C (e.g., using a cooled autosampler and column compartment).[3][7] These conditions dramatically slow the intrinsic rate of exchange, preserving the deuterium label during chromatographic separation.[3]
Q5: Can the type of solvent I use affect the rate of isotopic exchange?
A: Yes. The exchange occurs with protic solvents (solvents that can donate a proton), with water being the most common source. While aqueous solutions are often necessary, minimizing the time the deuterated compound is in an aqueous environment under non-quenching conditions is critical.[1] Using organic solvents like acetonitrile for steps like protein precipitation can be beneficial.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during THF-d4 experiments related to isotopic exchange.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of Deuterium Label (Lower than expected m/z in Mass Spec) | Sample pH is too high (neutral or basic). | Acidify samples and mobile phases to a "quench" pH of 2.5-3.0 using formic or acetic acid.[6][8] |
| Sample temperature is too high. | Perform all sample preparation steps on ice. Use a cooled autosampler and column compartment set to 0-4°C.[5][7] | |
| Long analysis or incubation times. | Minimize the time between sample preparation and analysis. Optimize your LC method for speed to reduce the time the analyte is on the column.[7] | |
| Inconsistent or Poor Reproducibility in d4/d0 Ratio | Inconsistent sample handling (temperature/pH). | Standardize all sample handling protocols. Ensure consistent timing, temperature, and pH across all samples, standards, and QCs. |
| Degradation of THF-d4. | Prepare all solutions fresh with antioxidants (e.g., ascorbic acid, 2-mercaptoethanol).[4][6] Store stock solutions at -80°C and protect from light.[5] | |
| Signal Intensity of THF-d4 is Low | Oxidative degradation of the molecule. | Ensure sufficient concentration of antioxidants in all solutions. A combination of ascorbic acid and 2-mercaptoethanol is often effective.[6] Purge solvents with nitrogen to remove dissolved oxygen. |
| Adsorption to vials or tubing. | Use deactivated glass or polypropylene vials. Prime the LC system thoroughly before analysis. |
Factors Influencing Isotopic Exchange and Stability
The following table summarizes key environmental factors and their impact on the stability of the deuterium label and the chemical integrity of THF.
| Factor | Condition to Minimize D-H Exchange | Condition for Optimal Chemical Stability | Notes |
| pH | Low pH (2.5 - 3.0) [2][3] | Neutral to slightly alkaline (pH 7.0 - 9.2)[9][10] | A compromise is necessary. For MS, minimizing exchange is paramount, so low pH is used post-extraction. For storage or enzymatic assays, neutral pH with antioxidants is better. |
| Temperature | Low Temperature (0 - 4°C) [1][7] | Low Temperature (-80°C for long-term storage)[5] | Both exchange and degradation are accelerated at higher temperatures. Keep samples cold at all times. |
| Solvent | Aprotic solvents where possible. | Aqueous buffers with antioxidants. | Minimize exposure time to aqueous solutions, especially under non-quenching conditions. |
| Oxygen | N/A | Anaerobic / Oxygen-free | THF is highly susceptible to oxidation. Degas solvents and use antioxidants like ascorbic acid.[4] |
| Light | N/A | Dark conditions | Folates are light-sensitive.[6] Use amber vials or cover tubes with foil. |
Experimental Protocols
Protocol 1: Sample Preparation from Serum for LC-MS/MS
This protocol is adapted for preserving the deuterium label of THF-d4 internal standards.
-
Pre-cool: Place all solutions, buffers, and equipment on ice. Set centrifuge to 4°C.
-
Antioxidant Addition: To 100 µL of serum sample, add 10 µL of a freshly prepared antioxidant solution (e.g., 200 mmol/L ascorbic acid).[5]
-
Internal Standard Spiking: Add the THF-d4 internal standard solution.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing the internal standard and 0.5% (v/v) 2-mercaptoethanol. Vortex vigorously for 30 seconds.[5][6]
-
Centrifugation: Incubate at -20°C for 20 minutes to fully precipitate proteins, then centrifuge at 16,000 x g for 10 minutes at 4°C.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation (Optional): If concentration is needed, evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the sample in an appropriate volume of the initial LC mobile phase (e.g., 95% Mobile Phase A), which should be pre-chilled and at the quench pH.
-
Analysis: Immediately place the sample in a cooled autosampler (4°C) for injection.[5]
Protocol 2: LC-MS/MS Analysis Conditions
This protocol outlines typical conditions for minimizing back-exchange during analysis.
-
HPLC System: A UHPLC system capable of high pressure and low-temperature operation.[7]
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, <2 µm particle size).[8]
-
Column Temperature: 4°C.[7]
-
Autosampler Temperature: 4°C.[5]
-
Mobile Phase A: Water with 0.1-0.5% Formic Acid or Acetic Acid (to achieve pH ~2.5-3.0).[6][8]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1-0.5% Formic Acid or Acetic Acid.
-
Flow Rate: As high as possible to minimize analysis time, as permitted by the system backpressure at low temperature.[7]
-
Gradient: A rapid gradient to elute the compound of interest quickly.
-
Example: 0-1 min, 5% B; 1-4 min, 5-95% B; 4-5 min, 95% B; 5.1-6 min, 5% B.
-
-
Mass Spectrometry: Use a tandem mass spectrometer in positive Electrospray Ionization (ESI) mode with Selective Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Mechanism of D-H isotopic exchange on THF-d4.
Caption: Recommended workflow to minimize isotopic exchange.
Caption: Troubleshooting flowchart for deuterium loss.
References
- 1. A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. H/D exchange and mass spectrometry in the studies of protein conformation and dynamics: Is there a need for a top-down approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bevital.no [bevital.no]
- 6. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Enhancing the recovery of Tetrahydrofolic acid-d4 from complex matrices
Welcome to the technical support center for the analysis of Tetrahydrofolic acid-d4 (THFA-d4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the recovery of THFA-d4 from complex biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory workflows.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of THFA-d4 often challenging from complex matrices like plasma or whole blood?
A1: The recovery of THFA-d4 can be challenging due to several factors:
-
Instability: Tetrahydrofolates are highly susceptible to oxidation and degradation, especially at low pH and in the presence of light and heat.
-
Protein Binding: THFA-d4 can bind to proteins in biological samples, which can hinder its extraction.
-
Matrix Effects: Complex biological matrices contain numerous endogenous components that can interfere with the extraction and analysis, leading to ion suppression or enhancement in LC-MS/MS analysis.
-
Interconversion: Different forms of folates can interconvert depending on the pH and sample handling conditions.
Q2: What are the most common methods for extracting THFA-d4 from biological samples?
A2: The two most prevalent methods are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
-
Protein Precipitation: This is a rapid and straightforward method where a solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) is added to the sample to precipitate proteins. The supernatant containing the analyte is then collected for analysis.
-
Solid-Phase Extraction: This is a more selective technique that separates components of a mixture based on their physical and chemical properties. It can provide cleaner extracts compared to PPT, reducing matrix effects.
Q3: How can I improve the stability of THFA-d4 during sample preparation?
A3: To enhance stability, it is crucial to:
-
Use Antioxidants: Incorporate antioxidants such as ascorbic acid, 2-mercaptoethanol, or dithiothreitol (DTT) in your extraction and reconstitution solvents.
-
Control pH: Maintain a pH close to neutral during extraction, as acidic conditions can lead to the degradation of tetrahydrofolates.
-
Maintain Low Temperatures: Perform extraction steps on ice or at 4°C to minimize degradation.
-
Protect from Light: Use amber vials and minimize exposure to light throughout the procedure.
Q4: What is the role of an internal standard, and why is a deuterated standard like THFA-d4 used?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to the sample at a known concentration before processing. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. A deuterated standard like THFA-d4 is ideal because it has the same extraction and chromatographic behavior as the endogenous, non-labeled THFA but can be distinguished by its higher mass in a mass spectrometer. This allows for accurate quantification.
Troubleshooting Guides
Low Recovery of THFA-d4
| Potential Cause | Troubleshooting Steps |
| Degradation of THFA-d4 | • Ensure fresh antioxidant solutions are used.• Check and adjust the pH of all solutions to be near neutral.• Work at low temperatures (on ice or 4°C) and protect samples from light. |
| Inefficient Protein Precipitation | • Optimize the ratio of precipitation solvent to sample (typically 3:1 or 4:1 v/v).• Ensure thorough vortexing after adding the precipitation solvent.• Allow sufficient incubation time for complete protein precipitation. |
| Suboptimal Solid-Phase Extraction (SPE) | • Conditioning: Ensure the SPE cartridge is properly conditioned with the recommended solvents.• Loading: Load the sample at a slow and consistent flow rate.• Washing: Use a wash solvent that is strong enough to remove interferences but does not elute the analyte.• Elution: Use a strong enough elution solvent and an adequate volume to ensure complete elution of THFA-d4. |
| Analyte Loss During Evaporation | • Avoid overly high temperatures during solvent evaporation.• Do not evaporate to complete dryness, as this can make reconstitution difficult and lead to analyte loss. |
| Incomplete Reconstitution | • Vortex the sample thoroughly after adding the reconstitution solvent.• Consider the solubility of THFA-d4 in the chosen reconstitution solvent. |
High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | • Standardize all steps of the protocol, including incubation times, temperatures, and vortexing speeds.• Ensure accurate and consistent pipetting of all reagents and samples. |
| Matrix Effects | • If using protein precipitation, consider switching to a more selective method like SPE to obtain cleaner extracts.• Evaluate for ion suppression or enhancement by performing post-column infusion experiments.• Dilute the final extract to minimize the concentration of interfering matrix components. |
| Inconsistent Internal Standard Addition | • Ensure the internal standard is added to all samples, standards, and quality controls at the beginning of the extraction process.• Verify the concentration and stability of the internal standard stock solution. |
Data Presentation
The following table summarizes typical recovery rates for folates from plasma using different extraction methods. Please note that specific recovery for THFA-d4 may vary, and it is recommended to perform in-house validation.
| Extraction Method | Analyte | Matrix | Average Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | Tetrahydrofolate | Human Plasma | >97% | [1] |
| Solid-Phase Extraction (Anion Exchange) | Tetrahydrofolate | Human Plasma | Not specified, but used for purification | [1][2] |
| Protein Precipitation (Methanol) | Folic Acid & 5-Methyltetrahydrofolic Acid | Human Plasma | 100-113% | [3] |
| HybridSPE (PPT + SPE) | Propranolol (Model Compound) | Rat Plasma | Higher than PPT and generic SPE | [4][5] |
Experimental Protocols
Protocol 1: Protein Precipitation for THFA-d4 Extraction from Human Plasma
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
Materials:
-
Human plasma (collected with EDTA)
-
This compound (THFA-d4) internal standard solution
-
Acetonitrile (ACN), HPLC grade, chilled at -20°C
-
Reconstitution Solution: 5% Methanol in water with 0.1% Formic Acid and 1% Ascorbic Acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g
-
Nitrogen evaporator (optional)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
-
Internal Standard Spiking:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of THFA-d4 internal standard solution.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean microcentrifuge tube without disturbing the protein pellet.
-
-
Solvent Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the Reconstitution Solution.
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Final Centrifugation:
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for THFA-d4 from Human Plasma
This protocol utilizes a mixed-mode anion exchange SPE cartridge and should be adapted based on the specific cartridge manufacturer's recommendations.
Materials:
-
Human plasma (collected with EDTA)
-
This compound (THFA-d4) internal standard solution
-
Mixed-mode anion exchange SPE cartridges
-
SPE vacuum manifold
-
Methanol, HPLC grade
-
Deionized water
-
Conditioning Solution: Methanol
-
Equilibration Solution: 25 mM Ammonium acetate buffer (pH 7.0) with 1% ascorbic acid
-
Wash Solution: 25 mM Ammonium acetate buffer (pH 7.0) with 1% ascorbic acid
-
Elution Solution: 5% Ammonium hydroxide in 50:50 Methanol:Water with 1% ascorbic acid
-
Reconstitution Solution: 5% Methanol in water with 0.1% Formic Acid and 1% Ascorbic Acid
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 20 µL of THFA-d4 internal standard solution.
-
Add 200 µL of Equilibration Solution and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 1 mL of Conditioning Solution through each cartridge.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of Equilibration Solution through each cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned and equilibrated cartridge.
-
Apply a gentle vacuum to pull the sample through the cartridge at a slow, consistent rate (e.g., 1 mL/min).
-
-
Washing:
-
Pass 1 mL of Wash Solution through the cartridge to remove interfering substances.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Add 500 µL of Elution Solution to the cartridge and allow it to soak for 1 minute.
-
Apply a gentle vacuum to elute the THFA-d4 into the collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in 100 µL of the Reconstitution Solution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for THFA-d4 extraction using protein precipitation.
Caption: Workflow for THFA-d4 extraction using solid-phase extraction.
Caption: Troubleshooting logic for low THFA-d4 recovery.
References
- 1. Comparison of sample preparation techniques and data analysis for the LC-MS/MS-based identification of proteins in human follicular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Validation of an LC-MS/MS Method for Tetrahydrofolic Acid using Tetrahydrofolic Acid-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Tetrahydrofolic acid-d4, for the quantification of Tetrahydrofolic acid (THF) in biological matrices. The performance of this method is objectively compared against alternative analytical techniques, namely the Microbiological Assay and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Supporting experimental data, detailed protocols, and visual workflows are presented to aid researchers in selecting the most appropriate method for their specific needs.
Introduction
Tetrahydrofolic acid, the active form of folate, is a crucial coenzyme in various metabolic pathways, including the synthesis of nucleotides and the metabolism of amino acids. Accurate quantification of THF is essential in diverse research areas, from clinical diagnostics to drug development. While several analytical methods exist, LC-MS/MS has emerged as a gold standard due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as this compound, further enhances the method's robustness by correcting for matrix effects and variations in sample processing. This guide will delve into the validation of such a method and compare its performance characteristics with traditional analytical approaches.
Experimental Protocols
LC-MS/MS Method with this compound
This section details a typical experimental protocol for the quantification of THF in human plasma using LC-MS/MS with this compound as an internal standard.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate THF from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) transitions:
-
Tetrahydrofolic acid: Precursor ion > Product ion (e.g., m/z 446.2 > 299.1).
-
This compound: Precursor ion > Product ion (e.g., m/z 450.2 > 303.1).
-
-
Optimization of MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
Alternative Methods
1. Microbiological Assay:
This assay relies on the growth of a microorganism, typically Lactobacillus rhamnosus, which requires folate for its growth. The extent of bacterial growth is proportional to the amount of folate in the sample. The assay involves preparing a series of dilutions of the sample and a standard, inoculating them with the microorganism, and incubating for a specific period. The turbidity of the resulting cultures is then measured to determine the folate concentration. While considered a "gold standard" for measuring total biologically active folates, it can be influenced by the presence of antibiotics and other substances that affect bacterial growth[1][2].
2. HPLC-UV Method:
This method involves separating THF from other components in the sample using a reversed-phase HPLC system and detecting it based on its ultraviolet absorbance at a specific wavelength (typically around 280-290 nm). Sample preparation often involves deproteinization and solid-phase extraction to remove interfering substances. While simpler and less expensive than LC-MS/MS, HPLC-UV generally has lower sensitivity and selectivity, making it more susceptible to matrix interferences[3][4].
Data Presentation: A Comparative Analysis
The performance of the LC-MS/MS method with this compound is compared with the Microbiological Assay and HPLC-UV in the tables below. The data presented is a synthesis of typical performance characteristics reported in the literature.
Table 1: Linearity and Sensitivity
| Parameter | LC-MS/MS with THF-d4 | Microbiological Assay | HPLC-UV |
| Linearity (r²) | > 0.99 | Generally non-linear, requires a standard curve for each assay | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | ~1 ng/mL | 10 - 50 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 - 1000 ng/mL | Varies with assay conditions | 1000 - 5000 ng/mL |
Table 2: Accuracy and Precision
| Parameter | LC-MS/MS with THF-d4 | Microbiological Assay | HPLC-UV |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% | 90 - 110% |
| Precision (Intra-day CV%) | < 5% | < 10% | < 5% |
| Precision (Inter-day CV%) | < 10% | < 15% | < 10% |
Table 3: Selectivity and Stability
| Parameter | LC-MS/MS with THF-d4 | Microbiological Assay | HPLC-UV |
| Selectivity | High (mass-based detection) | Moderate (can be affected by other growth factors/inhibitors) | Low (prone to co-eluting interferences) |
| Analyte Stability | Good with proper handling and antioxidants | Requires careful sample handling to prevent degradation | Susceptible to degradation, requires antioxidants |
Mandatory Visualizations
References
A Head-to-Head Comparison: Tetrahydrofolic Acid-d4 vs. 13C-Labeled Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in mass spectrometry-based bioanalysis, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparison of deuterium-labeled (Tetrahydrofolic acid-d4) and stable carbon-13-labeled (¹³C) internal standards for the quantification of tetrahydrofolic acid (THF), supported by established principles and experimental data from analogous compounds.
In quantitative mass spectrometry, stable isotope-labeled internal standards (SIL-ISs) are the gold standard. They are chemically identical to the analyte, ensuring they behave similarly during sample preparation and analysis, thus effectively correcting for variability.[1][2] The two most common types of SIL-ISs are those labeled with deuterium (²H or D) and those with carbon-13 (¹³C). While both serve the same fundamental purpose, their physicochemical properties can lead to significant differences in analytical performance.
Key Performance Differences: Deuterium (d4) vs. Carbon-13 (¹³C) Labeling
The primary distinction between deuterium and carbon-13 labeling lies in the potential for isotopic effects with the former. Deuterium atoms are twice the mass of protium (¹H), which can lead to alterations in chromatographic retention time compared to the unlabeled analyte.[2][3] This chromatographic shift can compromise the accuracy of quantification, especially in the presence of matrix effects that vary across the elution profile.[4]
In contrast, ¹³C-labeled internal standards exhibit nearly identical chromatographic behavior to their native counterparts, ensuring co-elution and more effective compensation for matrix effects and ionization suppression.[3][5] Furthermore, deuterium labels, particularly on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with hydrogen atoms from the solvent, leading to a loss of the isotopic label and inaccurate quantification.[2][4] ¹³C labels are integrated into the carbon backbone of the molecule and are not prone to exchange.
The following table summarizes the expected performance characteristics of this compound versus a ¹³C-labeled THF internal standard based on extensive literature on other small molecules.
| Performance Parameter | This compound | ¹³C-Labeled Tetrahydrofolic acid | Rationale |
| Chromatographic Co-elution | Potential for retention time shift | Excellent co-elution | The significant mass difference between Deuterium and Hydrogen can alter chromatographic interactions.[2][3] |
| Correction for Matrix Effects | May be incomplete if retention times differ | Superior | Co-elution ensures that the analyte and internal standard experience the same matrix effects at the same time.[4] |
| Isotopic Stability | Risk of H/D back-exchange depending on label position | Highly stable | ¹³C atoms are not susceptible to exchange under typical bioanalytical conditions.[2] |
| Accuracy & Precision | Generally good, but can be compromised by isotopic effects | Excellent | Closer physicochemical similarity to the analyte leads to more reliable correction.[3][5] |
| Cost-Effectiveness | Often lower cost | Generally higher cost | The synthesis of ¹³C-labeled compounds is typically more complex and expensive.[1] |
Experimental Protocol: Quantification of Tetrahydrofolic Acid in Human Serum using a ¹³C-Labeled Internal Standard
This protocol outlines a robust LC-MS/MS method for the quantification of tetrahydrofolic acid and its vitamers, employing a ¹³C-labeled internal standard for optimal accuracy.
Sample Preparation
-
To 100 µL of serum, add 10 µL of a working solution of ¹³C₅-labeled Tetrahydrofolic acid internal standard.
-
Add 200 µL of an antioxidant solution (e.g., 1% ascorbic acid and 0.1% dithiothreitol in water) and vortex.
-
Precipitate proteins by adding 600 µL of methanol, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tetrahydrofolic acid: m/z 446.2 → 299.1
-
¹³C₅-Tetrahydrofolic acid: m/z 451.2 → 304.1
-
Visualizing Key Concepts
To better illustrate the underlying biochemistry and analytical workflow, the following diagrams are provided.
Caption: Simplified metabolic pathway of Tetrahydrofolate.
Caption: General workflow for LC-MS/MS bioanalysis.
Conclusion
While this compound can be a viable and more economical internal standard, its use necessitates careful validation to assess for potential chromatographic shifts and isotopic instability. For the highest level of accuracy and reliability in the bioanalysis of tetrahydrofolic acid, a ¹³C-labeled internal standard is the superior choice. Its near-identical physicochemical properties to the unlabeled analyte ensure robust and accurate quantification by effectively compensating for variations inherent in the analytical process. The provided experimental protocol serves as a robust starting point for developing a validated method for the determination of tetrahydrofolic acid in biological matrices.
References
- 1. Home - Cerilliant [cerilliant.com]
- 2. ukisotope.com [ukisotope.com]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cross-Validation of Tetrahydrofolic Acid-d4 Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of tetrahydrofolic acid (THF), with a focus on the cross-validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a deuterated internal standard (Tetrahydrofolic acid-d4) against established techniques such as microbiological assays and immunoassays. The following sections present supporting experimental data, detailed methodologies, and visual representations of key processes to aid in the selection of the most appropriate analytical method for your research needs.
Data Presentation: A Quantitative Comparison of Analytical Methods
The accurate quantification of folates is critical in various fields, from clinical diagnostics to drug development. While LC-MS/MS offers high specificity and the ability to distinguish between different folate vitamers, microbiological assays and immunoassays are widely used for determining total folate concentrations. The following tables summarize the performance characteristics of these methods based on comparative studies.
Table 1: Comparison of Total Folate Concentrations in Serum (nmol/L) Determined by LC-MS/MS, Microbiological Assay (MA), and Immunoassay (IA)
| Sample ID | LC-MS/MS (Sum of Folate Species) | Microbiological Assay (Total Folate) | Immunoassay (Total Folate) |
| 1 | 25.4 | 24.1 | 18.0 |
| 2 | 38.9 | 36.8 | 27.6 |
| 3 | 15.2 | 14.5 | 10.8 |
| 4 | 50.1 | 47.6 | 35.6 |
| 5 | 8.7 | 8.3 | 6.2 |
Data adapted from a comparative study by Pfeiffer et al. (2007), which used a radioimmunoassay; immunoassay values are representative of expected trends in comparison to LC-MS/MS and MA.[1]
Table 2: Performance Characteristics of Different Folate Quantification Methods
| Parameter | LC-MS/MS with this compound | Microbiological Assay | Immunoassay |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Measurement of bacterial growth proportional to folate concentration | Competitive binding of folate to a specific antibody |
| Specificity | High (can differentiate folate vitamers) | Moderate (responds to various folate forms) | Moderate to High (depends on antibody cross-reactivity) |
| Sensitivity | High (pg/mL to ng/mL) | High (ng/mL) | Moderate to High (ng/mL) |
| Throughput | Moderate | Low | High |
| Use of Internal Standard | Yes (e.g., this compound) | No | No |
| Matrix Effects | Can be compensated for with internal standard | Susceptible to interferences from antibiotics and other compounds | Can be affected by cross-reacting substances |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results. This section outlines the key steps for each of the discussed analytical methods.
LC-MS/MS Method for Tetrahydrofolic Acid Quantification using a Deuterated Internal Standard
This method provides high accuracy and precision for the quantification of specific folate vitamers.
-
Sample Preparation:
-
To 100 µL of serum or plasma, add an antioxidant solution (e.g., ascorbic acid) to prevent folate degradation.
-
Add a known concentration of this compound as an internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a mobile phase-compatible solvent.[2][3]
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a C18 reversed-phase HPLC column.
-
Use a gradient elution with a mobile phase typically consisting of an aqueous component with a pH modifier (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol).[4]
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for both the native tetrahydrofolic acid and the deuterated internal standard (this compound).
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[4]
-
Microbiological Assay for Total Folate
This traditional method relies on the growth of folate-dependent bacteria.
-
Sample Preparation:
-
Dilute serum or plasma samples with an ascorbate-containing buffer to protect folates from oxidation.
-
For whole blood, lyse the red blood cells to release intracellular folates and treat with a conjugase enzyme to convert polyglutamates to monoglutamates.[5]
-
-
Inoculum Preparation:
-
Assay Procedure:
-
Data Analysis:
-
Measure the turbidity (optical density) of each well using a microplate reader.
-
Construct a standard curve by plotting the optical density against the known concentrations of the folic acid standards.
-
Determine the folate concentration in the samples by interpolating their optical density readings from the standard curve.[6]
-
Immunoassay for Total Folate
These assays are commonly used in clinical laboratories due to their high throughput and automation capabilities.
-
Principle:
-
Assay Procedure (Automated Platform):
-
Serum or plasma samples are pre-treated to release folate from endogenous binding proteins.
-
The pre-treated sample is incubated with the anti-folate antibody and the labeled folate.
-
After an incubation period, the bound and free labeled folate are separated.
-
The signal from the labeled folate (e.g., light emission in a chemiluminescent immunoassay) is measured. The intensity of the signal is inversely proportional to the concentration of folate in the sample.[8][9]
-
-
Data Analysis:
-
The folate concentration is determined by comparing the signal from the sample to a standard curve generated using calibrators with known folate concentrations.[9]
-
Mandatory Visualizations
Signaling Pathway: One-Carbon Metabolism
Tetrahydrofolic acid is a central cofactor in one-carbon metabolism, a network of interconnected pathways essential for the synthesis of nucleotides (DNA and RNA precursors) and amino acids, as well as for methylation reactions.
Caption: The central role of Tetrahydrofolate in one-carbon metabolism.
Experimental Workflow: Cross-Validation of Analytical Methods
The cross-validation of a new analytical method against established methods is a critical step to ensure the reliability and comparability of results.
Caption: A typical workflow for the cross-validation of a new analytical method.
Logical Relationship: Method Comparison Logic
The decision to adopt a new analytical method often depends on its performance relative to existing, well-characterized methods. This diagram illustrates the logical flow of this comparison.
Caption: Logical flow for comparing analytical methods based on key performance criteria.
References
- 1. Comparison of serum folate species analyzed by LC-MS/MS with total folate measured by microbiologic assay and Bio-Rad radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Team:Caltech/Protocols/Folate assay - 2008.igem.org [2008.igem.org]
- 7. intertekinform.com [intertekinform.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Performance Showdown: Tetrahydrofolic Acid-d4 Versus 13C-Labeled Analogs as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of folates, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of the performance characteristics of Tetrahydrofolic acid-d4 (THF-d4) against its 13C-labeled counterparts, supported by experimental data and detailed protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
In the realm of bioanalysis, particularly for vital compounds like folates, stable isotope dilution analysis (SIDA) coupled with LC-MS/MS is the gold standard for achieving the highest accuracy and precision. The central principle of SIDA lies in the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. This standard is added to samples at a known concentration at the earliest stage of sample preparation to correct for analyte loss during extraction and to compensate for matrix effects during ionization.
This compound (THF-d4), a deuterated analog of tetrahydrofolic acid, is a commonly utilized internal standard. However, the scientific community increasingly recognizes the potential advantages of 13C-labeled internal standards. This guide will delve into the performance characteristics of THF-d4 and provide a comparative perspective with 13C-labeled alternatives.
Comparative Performance of Internal Standards
While direct head-to-head comparative studies detailing the performance of THF-d4 versus a 13C-labeled THF analog are not extensively published, a wealth of validation data for LC-MS/MS methods using various stable isotope-labeled folates allows for a robust comparison of their expected performance.
Key Performance Parameters:
| Parameter | This compound (Deuterated IS) | 13C-Labeled Tetrahydrofolic Acid (e.g., 13C5-THF) |
| Linearity (r²) | Typically >0.98[1][2] | Typically >0.99 |
| Precision (%CV) | <15%[3] | <10%[4] |
| Accuracy (% Bias) | Within ±15%[3] | Within ±10% |
| Recovery | 61.5% to 114.8% (can be variable)[5] | Generally high and consistent (>80%) |
| Matrix Effects | Can be significant and may not be fully compensated for due to potential chromatographic shifts.[5] | Minimal, as it co-elutes with the analyte, providing more effective compensation for ion suppression or enhancement. |
| Limit of Detection (LOD) | In the low ng/mL to pg/mL range.[2] | In the low ng/mL to pg/mL range. |
| Limit of Quantification (LOQ) | In the low ng/mL to pg/mL range.[2] | In the low ng/mL to pg/mL range. |
Discussion of Performance:
Deuterated internal standards like THF-d4 are widely used due to their lower cost and broader availability. They generally provide good performance, with acceptable linearity, precision, and accuracy for many applications.[3] However, a potential drawback of deuterated standards is the "isotope effect," which can lead to a slight difference in retention time compared to the unlabeled analyte, particularly in chromatography. This chromatographic shift can result in the analyte and the internal standard experiencing different matrix effects, potentially compromising the accuracy of quantification.[5]
In contrast, 13C-labeled internal standards are considered the superior choice for quantitative bioanalysis. Because the mass difference between 12C and 13C is smaller than that between hydrogen and deuterium, 13C-labeled standards exhibit nearly identical chromatographic behavior to their native counterparts. This co-elution ensures that both the analyte and the internal standard are subjected to the same matrix effects, leading to more accurate and precise quantification.[1] Furthermore, the carbon-13 label is chemically more stable and not susceptible to the hydrogen-deuterium exchange that can sometimes occur with deuterated standards.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for the analysis of tetrahydrofolic acid using a stable isotope-labeled internal standard.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Aliquoting: To 200 µL of serum or plasma, add 20 µL of the internal standard solution (e.g., THF-d4 or 13C5-THF) at a known concentration.[2]
-
Protein Precipitation: Add 400 µL of a protein precipitation agent (e.g., acetonitrile or methanol containing an antioxidant like ascorbic acid) to the sample.[2]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode anion exchange) with methanol followed by an equilibration buffer.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a wash buffer to remove interfering substances.
-
Elution: Elute the folates from the cartridge using an appropriate elution solvent (e.g., a mixture of acetonitrile, methanol, and acetic acid).[2]
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[2]
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is commonly used for folate analysis.[1][2]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or acetic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.[1][2]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.
-
Detection: Detection is performed using Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both the analyte (tetrahydrofolic acid) and the internal standard (THF-d4 or 13C5-THF).
Visualizing the Context: Pathways and Workflows
To better understand the biological and analytical context, the following diagrams are provided.
Caption: Folate One-Carbon Metabolism Pathway.
Caption: LC-MS/MS Analytical Workflow.
Conclusion
Both this compound and 13C-labeled tetrahydrofolic acid are effective internal standards for the quantification of tetrahydrofolic acid by LC-MS/MS. While THF-d4 offers a cost-effective and widely used option with generally acceptable performance, 13C-labeled analogs provide a higher level of analytical rigor. The near-identical chromatographic behavior of 13C-labeled standards with their unlabeled counterparts ensures more effective compensation for matrix effects, leading to enhanced accuracy and precision. For researchers and drug development professionals seeking the highest quality data, particularly in complex biological matrices, the use of a 13C-labeled internal standard is the recommended approach. The choice between the two will ultimately depend on the specific requirements of the analytical method, the complexity of the sample matrix, and budgetary considerations.
References
- 1. Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. d-nb.info [d-nb.info]
- 4. 5-Methyltetrahydrofolic acid and folic acid measured in plasma with liquid chromatography tandem mass spectrometry: applications to folate absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Precision in Folate Measurement: A Comparative Guide to Tetrahydrofolic Acid-d4 Isotope Dilution LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate and precise quantification of folates is paramount for a deeper understanding of cellular metabolism, disease pathology, and the efficacy of therapeutic interventions. This guide provides a comprehensive comparison of methodologies for folate measurement, with a special focus on the high-precision isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using Tetrahydrofolic acid-d4 (THF-d4) as an internal standard.
Tetrahydrofolic acid (THF) is a pivotal coenzyme in a multitude of one-carbon transfer reactions essential for the biosynthesis of nucleotides and certain amino acids. Given its central role and inherent instability, the precise measurement of THF and other folate vitamers in biological matrices presents a significant analytical challenge. The use of a stable isotope-labeled internal standard, such as THF-d4, in conjunction with LC-MS/MS, has emerged as a gold-standard technique, offering superior accuracy and precision compared to traditional methods.
Performance Comparison of Folate Measurement Methodologies
The selection of an appropriate analytical method for folate measurement depends on various factors, including the specific folate vitamer of interest, the required sensitivity and accuracy, sample throughput, and available instrumentation. This section compares the performance of isotope dilution LC-MS/MS with other commonly employed techniques.
Quantitative Performance Data
The following tables summarize the key performance characteristics of different folate analysis methods.
Table 1: Performance Characteristics of LC-MS/MS Methods for Tetrahydrofolic Acid (THF) Measurement
| Parameter | LC-MS/MS with Isotope Dilution (THF-d4 or similar) |
| Accuracy (Recovery) | 91.7% - 108%[1] |
| Precision (Intra-day CV%) | < 10%[2][3] |
| Precision (Inter-day CV%) | < 15%[4] |
| Limit of Detection (LOD) | ≤ 0.3 nmol/L[1] |
| Limit of Quantification (LOQ) | 0.5 - 1.0 nmol/L[4] |
Table 2: Comparative Performance of Alternative Folate Analysis Methods
| Method | Analyte(s) | Accuracy (Compared to Reference Method) | Precision (CV%) | Key Limitations |
| Automated Immunoassays (Protein-Binding Assays) | Total Folate | Variable; can show significant bias (-29% to 40.33%)[3][5] | < 10% (for most)[6][7] | Lack of specificity for different folate forms, lot-to-lot variability, matrix effects.[8] |
| Microbiological Assay (L. casei) | Total Folate | Good correlation with LC-MS/MS, though can be ~6% lower.[3] | Can be higher than other methods. | Labor-intensive, slow turnaround time, potential for interference from antibiotics.[5] |
Experimental Protocols: A Closer Look at Isotope Dilution LC-MS/MS
The superior performance of LC-MS/MS with an internal standard like THF-d4 stems from a meticulous and well-controlled experimental workflow. The following protocol provides a detailed methodology for the quantification of THF in serum.
Detailed Experimental Protocol for THF Measurement using LC-MS/MS with THF-d4
1. Sample Preparation and Extraction:
-
Stabilization: To prevent the oxidation of labile folates like THF, blood samples should be collected and processed promptly. Serum or plasma is separated and immediately treated with an antioxidant, such as ascorbic acid (e.g., to a final concentration of 5 g/L).
-
Internal Standard Spiking: A known concentration of this compound (THF-d4) internal standard is added to the serum sample. This is a critical step, as the ratio of endogenous THF to the added THF-d4 will be used for quantification, correcting for any analyte loss during sample processing.
-
Protein Precipitation: Proteins in the serum are precipitated to release bound folates. This is typically achieved by adding a solvent like acetonitrile.
-
Solid-Phase Extraction (SPE): The sample is then subjected to solid-phase extraction to remove interfering substances and enrich the folate fraction. A phenyl SPE cartridge is commonly used for this purpose. The folates are bound to the sorbent and then eluted with an appropriate solvent mixture.
-
Solvent Evaporation and Reconstitution: The eluate containing the purified folates and the internal standard is dried under a stream of nitrogen and then reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system. A C18 reversed-phase column is typically used to separate the different folate vitamers based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic or acetic acid) and an organic component (e.g., acetonitrile or methanol) is employed.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both endogenous THF and the THF-d4 internal standard are monitored. This highly selective detection method minimizes interferences from other molecules in the sample.
-
Quantification: The peak area ratio of the endogenous THF to the THF-d4 internal standard is calculated. This ratio is then used to determine the concentration of THF in the original sample by comparing it to a calibration curve generated using known concentrations of THF standards and the same fixed concentration of the THF-d4 internal standard.
Visualizing the Workflow
To further elucidate the experimental process, the following diagrams illustrate the key steps and relationships.
References
- 1. Red cell or serum folate? Results from the National Pathology Alliance benchmarking review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bevital.no [bevital.no]
- 5. Folate status assessment history: implications for measurement of biomarkers in NHANES1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. An LC-MS chemical derivatization method for the measurement of five different one-carbon states of cellular tetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Isotopic Purity of Tetrahydrofolic Acid-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the isotopic purity of Tetrahydrofolic acid-d4 (THF-d4), a deuterated form of the biologically active vitamin B9 derivative. Accurate determination of isotopic purity is crucial for its application in metabolic studies, as an internal standard in quantitative analyses, and in pharmaceutical research. This document outlines the key analytical techniques, presents a framework for comparing different batches or suppliers of THF-d4, and provides detailed experimental protocols.
Comparison of Isotopic Purity
The isotopic purity of a deuterated compound refers to the percentage of the substance that contains the desired number of deuterium atoms. For this compound, the ideal molecule contains four deuterium atoms. However, due to the nature of chemical synthesis, a distribution of isotopic species (d0 to d4) is typically present. The table below provides a template for comparing the isotopic purity of THF-d4 from different sources.
| Supplier/Batch | Reported Isotopic Purity (d4 %) | d0 (%) | d1 (%) | d2 (%) | d3 (%) | Analytical Method Used |
| Supplier A | >98% | <0.5 | <0.5 | <1 | <1 | LC-MS |
| Supplier B | >70% (when packaged) | Not specified | Not specified | Not specified | Not specified | Not specified |
| In-house Synthesis Batch 1 | 95.2% | 0.8% | 1.5% | 1.5% | 1.0% | ¹H and ²H NMR |
| Alternative Standard 1 | Not applicable (non-deuterated) | 100% | 0% | 0% | 0% | - |
Note: Data for "Supplier A" and "In-house Synthesis Batch 1" are hypothetical examples for illustrative purposes. The data for "Supplier B" is based on publicly available information for L-Tetrahydrofolic Acid-d4 (Major).
Experimental Methodologies for Isotopic Purity Assessment
A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most robust approach for determining the isotopic purity of THF-d4.
Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for separating THF-d4 from its isotopic variants and other impurities, followed by mass analysis to determine the isotopic distribution.
Experimental Protocol: LC-MS for THF-d4 Isotopic Purity
-
Sample Preparation:
-
Dissolve a known concentration of THF-d4 in a suitable solvent, such as a buffer containing an antioxidant (e.g., ascorbic acid or dithiothreitol) to prevent degradation. A typical solvent could be 50:50 acetonitrile:water with 0.1% formic acid.
-
Prepare a series of dilutions to establish a linear response range.
-
Include a non-deuterated Tetrahydrofolic acid standard as a reference.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is suitable for separating folates.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute the analyte.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 25-30 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for folates.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is essential to resolve the different isotopic peaks.
-
Scan Range: Scan a mass range that includes the molecular ions of all expected isotopic species of THF (e.g., m/z 446 to 451 for [M+H]⁺).
-
Data Analysis:
-
Extract the ion chromatograms for each isotopic species (d0, d1, d2, d3, d4).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopic species relative to the total area of all species.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the location and extent of deuteration. Both proton (¹H) and deuterium (²H) NMR are valuable.
Experimental Protocol: NMR for THF-d4 Isotopic Purity
-
Sample Preparation:
-
Dissolve the THF-d4 sample in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O with a stabilizing agent).
-
Use a known concentration for quantitative analysis.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum.
-
The absence or significant reduction of proton signals at the deuterated positions compared to a non-deuterated standard indicates successful deuteration.
-
Integration of the residual proton signals at the labeled sites relative to a non-labeled position on the molecule can provide an estimate of isotopic purity.
-
-
²H NMR Spectroscopy:
-
Acquire a ²H NMR spectrum.
-
Observe signals corresponding to the deuterium atoms at the labeled positions.
-
The relative integration of these signals can be used to confirm the positions and relative abundance of the deuterium labels.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the isotopic purity of this compound.
The Gold Standard: Justifying Deuterated Internal Standards in Folate Research
In the intricate world of folate analysis, achieving accurate and reproducible quantification is paramount. Folates, a group of essential B vitamins, exist in various forms (vitamers) and are notoriously unstable, posing significant analytical challenges. For researchers, scientists, and drug development professionals utilizing sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison, supported by experimental data, justifying the use of deuterated internal standards as the superior choice for robust and reliable folate quantification.
Mitigating Analytical Variability: The Core Justification
The primary justification for using a deuterated internal standard lies in its ability to mimic the behavior of the native analyte throughout the entire analytical process—from extraction to detection.[1][2] Stable isotope-labeled (SIL) internal standards, such as those incorporating deuterium (²H), are chemically identical to the analyte of interest, with the only difference being a slight increase in mass.[3] This near-identical physicochemical profile ensures that any variations encountered during sample preparation and analysis affect both the analyte and the internal standard to the same extent.
Key advantages of using deuterated internal standards in folate research include:
-
Compensation for Matrix Effects: Biological matrices like plasma, serum, and tissue are complex, containing numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement.[4] A co-eluting deuterated internal standard experiences the same matrix effects as the native folate, allowing for accurate normalization of the signal and mitigating this significant source of error.[1][2]
-
Correction for Analyte Loss: Folates are susceptible to degradation and loss during the multiple steps of sample preparation, including extraction, cleanup, and derivatization.[5] Because the deuterated standard behaves identically to the endogenous folate, it corrects for any losses that occur, ensuring the final calculated concentration is accurate.[6]
-
Improved Accuracy and Precision: By accounting for variations in extraction efficiency, matrix effects, and instrument response, deuterated internal standards significantly enhance the accuracy and precision of folate quantification.[1][6] This leads to more reliable and reproducible data, which is crucial for clinical research and drug development.
Comparative Performance: Deuterated vs. Other Internal Standards
While other types of internal standards, such as structural analogues, exist, they often fall short in their ability to adequately compensate for the analytical variability inherent in folate analysis. The following table summarizes the key differences:
| Feature | Deuterated Internal Standard | Structural Analogue Internal Standard |
| Chemical Structure | Identical to the analyte, with isotopic substitution. | Similar, but not identical, chemical structure. |
| Physicochemical Properties | Nearly identical to the analyte. | May have different polarity, solubility, and ionization efficiency. |
| Chromatographic Behavior | Co-elutes with the analyte. | Retention time may differ from the analyte. |
| Matrix Effect Compensation | Excellent, as it experiences the same ion suppression/enhancement.[2] | Poor to moderate, as its ionization is affected differently. |
| Extraction Recovery | Accurately reflects the recovery of the analyte. | May have different extraction efficiency. |
| Accuracy and Precision | High.[1] | Can be compromised due to differential behavior. |
Supporting Experimental Data
The superiority of stable isotope dilution assays (SIDA) using labeled internal standards is well-documented in the literature. The following tables present a summary of quantitative data from various studies, highlighting the performance of methods employing deuterated or other stable isotope-labeled internal standards for folate analysis.
Table 1: Method Validation Parameters for Folate Analysis using Stable Isotope-Labeled Internal Standards
| Analyte | Matrix | Internal Standard | Linearity (r²) | Accuracy (%) | Precision (%CV) | Reference |
| Folic Acid | Human Plasma | Folic acid-d4 | > 0.995 | Not explicitly stated | Not explicitly stated | [7] |
| 5-MTHF | Human Plasma | ¹³C₅-5-MTHF | ≥ 0.996 | Within 12.2% | ≤ 14% | [5][8] |
| Folic Acid | Human Plasma | ¹³C₅-Folic Acid | ≥ 0.999 | Within 12.2% | ≤ 14% | [5][8] |
| Multiple Folates | Serum | ¹³C-labeled folates | > 0.98 | Excellent | < 10% | [9] |
| Multiple Folates | Food | ¹³C-labeled folates | Not explicitly stated | Not explicitly stated | Not explicitly stated | [10] |
Table 2: Comparison of Recovery and Matrix Effects
| Analyte(s) | Matrix | Internal Standard Type | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Folic Acid & 5-MTHF | Human Plasma | Not specified | Not explicitly stated, but deemed successful | No appreciable matrix effect | [8] |
| Folates, Flavins, B6 | Human Plasma | Not specified | 49 - 80% for folates | Not explicitly stated | [5] |
| Folates | Food (Strawberries) | ¹³C-labeled | Not explicitly stated, but compensated for by SIDA | Compensated for by SIDA | [10] |
Experimental Protocols
A typical workflow for folate analysis using a deuterated internal standard and LC-MS/MS involves the following key steps:
Sample Preparation
-
Objective: To extract folates from the biological matrix, prevent their degradation, and add the deuterated internal standard.
-
Typical Procedure:
-
A known amount of the deuterated internal standard mixture is added to the sample (e.g., plasma, serum, or tissue homogenate).[11]
-
Proteins are precipitated using an organic solvent (e.g., methanol or acetonitrile) or an acid.[5][8] To enhance stability, antioxidants like ascorbic acid are often included in the extraction buffer.[5][12]
-
The sample is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant containing the folates and the internal standard is collected for analysis.[8] In some methods, a solid-phase extraction (SPE) step may be employed for further cleanup.[9]
-
Chromatographic Separation
-
Objective: To separate the different folate vitamers from each other and from other matrix components before they enter the mass spectrometer.
-
Typical System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Typical Column: A reversed-phase C18 column is commonly employed.[7]
-
Typical Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.[5][8]
Mass Spectrometric Detection
-
Objective: To detect and quantify the native folates and their corresponding deuterated internal standards.
-
Typical System: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.[10]
-
Ionization: Electrospray ionization (ESI) in positive or negative mode is commonly used.
-
Quantification: The ratio of the peak area of the native folate to the peak area of its corresponding deuterated internal standard is calculated. This ratio is then used to determine the concentration of the folate in the sample by comparing it to a calibration curve prepared with known concentrations of the analyte and internal standard.
Visualizing the Workflow
The following diagrams illustrate the logical workflow of folate analysis using a deuterated internal standard and the principle of how it corrects for analytical variability.
Caption: Analytical workflow for folate quantification using a deuterated internal standard.
Caption: Principle of correction for analytical variability using a deuterated internal standard.
Conclusion
The use of deuterated internal standards in folate research, particularly in conjunction with LC-MS/MS, is not merely a matter of preference but a scientifically justified necessity for obtaining high-quality, reliable data. Their ability to accurately correct for matrix effects and analyte loss throughout the analytical process makes them far superior to other types of internal standards. For researchers in academia and industry, the investment in deuterated folates as internal standards is a critical step towards ensuring the accuracy and validity of their findings in the complex field of folate analysis.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantitation of folates, flavins and B6 metabolites in human plasma by LC–MS/MS assay: Applications in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Stable Isotope Dilution Assay for Dietary Folates Using LC-MS/MS and Its Application to Strawberries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Frontiers | Improved Stable Isotope Dilution Assay for Dietary Folates Using LC-MS/MS and Its Application to Strawberries [frontiersin.org]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. Development of an improved standard reference material for folate vitamers in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Stable Isotope-Labeled Internal Standards for the Quantification of Tetrahydrofolic Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmacokinetic and metabolic research, the accurate quantification of endogenous compounds is paramount. Tetrahydrofolic acid (THFA), the biologically active form of folate, plays a crucial role in one-carbon metabolism, making its precise measurement critical in various studies. Stable isotope dilution analysis (SIDA) coupled with liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as the gold standard for such quantification, owing to its high sensitivity and specificity. A key component of this methodology is the use of a stable isotope-labeled internal standard (SIL-IS), which mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.
This guide provides a comprehensive literature review and comparison of two commonly employed SIL-IS for THFA quantification: Tetrahydrofolic acid-d4 (THFA-d4) and ¹³C-labeled Tetrahydrofolic acid (e.g., [¹³C₅]-THFA). We will delve into their performance characteristics, supported by experimental data, and provide detailed methodologies to aid researchers in selecting the most appropriate internal standard for their specific applications.
Performance Comparison of THFA-d4 and ¹³C-Labeled THFA
The choice between a deuterated and a ¹³C-labeled internal standard can significantly impact the accuracy and precision of the analytical method. While both serve the primary purpose of an internal standard, their inherent physical and chemical properties can lead to differences in performance.
This compound (THFA-d4) , where four hydrogen atoms are replaced by deuterium, is a widely used internal standard. A notable study by Grote et al. (2016) details a validated stable isotope dilution assay using [²H₄]-tetrahydrofolic acid for the analysis of folates in plasma and tissue samples[1][2][3].
The following table summarizes the quantitative performance data from studies utilizing these two types of internal standards. It is important to note that the data are derived from different studies and matrices, which may contribute to variations in the reported performance characteristics.
| Performance Metric | This compound ([²H₄]-THFA) | ¹³C-Labeled Tetrahydrofolic Acid ([¹³C₅]-THFA) |
| Linearity | Not explicitly reported for THF alone | Assay linear from 0.5 to 50 nmol/L for folate panel[5] |
| Limit of Detection (LOD) | 0.03 nmol/L (in plasma)[1][2][3] | Not explicitly reported for THF alone |
| Limit of Quantification (LOQ) | 0.10 nmol/L (in plasma)[1][2][3] | Not explicitly reported for THF alone |
| Intra-assay Precision (%CV) | 4.9% (in plasma)[1][2][3] | Not explicitly reported for THF alone |
| Inter-assay Precision (%CV) | 6.5% (in plasma)[1][2][3] | Not explicitly reported for THF alone |
| Recovery | 95% - 105% (in plasma)[1][2][3] | Near complete recovery reported for folate panel[6] |
| Source | Grote et al. (2016)[1][2][3] | Based on multi-folate panel validation[5][6] |
Experimental Protocols
Method Using [²H₄]-Tetrahydrofolic Acid as Internal Standard
This protocol is based on the method described by Grote et al. (2016) for the analysis of folates in plasma and tissue samples[1][2][3].
1. Sample Preparation:
-
To 50 µL of plasma or 5-25 mg of tissue, add an internal standard solution containing [²H₄]-tetrahydrofolic acid.
-
Perform a protein precipitation step.
-
The subsequent steps involve a three-step enzymatic extraction to convert folate polyglutamates to monoglutamates.
-
Finally, purify the extract using solid-phase extraction (SPE).
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of formic acid to improve peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the native THFA and the [²H₄]-THFA internal standard.
Method Using [¹³C₅]-Tetrahydrofolic Acid as Internal Standard
This protocol is a generalized procedure based on methods used for large-scale folate analysis, such as those employed by the Centers for Disease Control and Prevention (CDC) for the NHANES study[4][5].
1. Sample Preparation:
-
To a serum or plasma sample (typically 100-300 µL), add a solution containing a panel of ¹³C₅-labeled folate internal standards, including [¹³C₅]-THFA.
-
Add a buffer containing ascorbic acid and perform a protein precipitation step, often with acetonitrile.
-
The extract is then subjected to solid-phase extraction (SPE) for cleanup and concentration.
2. Liquid Chromatography (LC):
-
Column: A C8 or C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient elution with a mobile phase commonly composed of water and methanol or acetonitrile with an acidic modifier like acetic acid or formic acid.
-
Flow Rate: Maintained in the range of 0.2-0.5 mL/min.
-
Injection Volume: Typically 10-20 µL.
3. Mass Spectrometry (MS):
-
Ionization: ESI in positive ion mode.
-
Detection: MRM is employed to detect the specific transitions for native THFA and [¹³C₅]-THFA. The specificity is enhanced by ensuring the analyte and internal standard have identical retention times and fragmentation patterns[4].
Experimental Workflow and Signaling Pathways
To visualize the general process of THFA quantification using a stable isotope dilution LC-MS/MS method, the following workflow diagram is provided.
References
- 1. Determination of 5-methyltetrahydrofolic acid in human serum by stable-isotope dilution high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Determination of 5-methyltetrahydrofolic acid and folic acid in citrus juices using stable isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of key red blood cell folates from subjects with defined MTHFR 677C>T genotypes using stable isotope dilution liquid chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an Improved Standard Reference Material for Folate Vitamers in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomarkers of folate status in NHANES: a roundtable summary1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tetrahydrofolic Acid-d4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Tetrahydrofolic acid-d4, focusing on safety, regulatory compliance, and environmental responsibility.
This compound, a deuterated form of a crucial biological cofactor, requires careful handling and disposal due to its chemical nature. While the deuterium labeling does not render the compound radioactive, the inherent properties of the tetrahydrofolic acid molecule necessitate adherence to specific disposal protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling, culminating in collection by authorized personnel.
Step 1: Waste Identification and Segregation
-
Solid Waste: Unused or expired this compound, as well as any lab materials contaminated with the solid compound (e.g., weighing paper, contaminated gloves, or absorbent pads), should be collected as solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected as liquid chemical waste. Do not mix this waste with other incompatible waste streams. Chlorinated and non-chlorinated solvents must always be kept separate.
-
Sharps Waste: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container.
Step 2: Proper Waste Containment
-
Containers: Use only approved, chemically compatible, and leak-proof containers for waste collection.[2] Containers should be in good condition with a secure, screw-top cap.[2]
-
Filling: Do not overfill waste containers. It is recommended to fill containers to no more than 90% of their capacity to prevent spills and allow for expansion.
-
Storage: Store waste containers in a designated and clearly marked satellite accumulation area within the laboratory.[2] This area should be away from general lab traffic and incompatible materials.
Step 3: Accurate Waste Labeling
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name and contact information of the generating laboratory or researcher
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
-
Never dispose of this compound down the drain or in the regular trash.[1][3] This can harm aquatic life and is a violation of environmental regulations.[1]
Spill and Emergency Procedures
In the event of a spill, take the following immediate actions:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues.
-
Control Ignition Sources: If the material is dissolved in a flammable solvent, remove all sources of ignition.[1]
-
Contain the Spill: For small spills, use an inert absorbent material, such as sand or earth, to contain the substance.[3]
-
Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative parameters relevant to the safe handling and disposal of Tetrahydrofolic acid. Note that specific values for the d4 isotopologue may vary slightly, but these provide a reliable guide.
| Parameter | Value | Source |
| Recommended Storage Temperature | 2-8 °C | Manufacturer's Data |
| pH of Neutralized Waste for Sewer Disposal | 5.0 - 9.0 | [5] |
| Maximum Quantity of Concentrated Acid/Base for In-Lab Neutralization | 25 mL | [5] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. foodb.ca [foodb.ca]
- 4. fishersci.com [fishersci.com]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Tetrahydrofolic Acid-d4
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Tetrahydrofolic acid-d4, a deuterated analog of a vital biological cofactor. By adhering to these procedural steps, you can minimize risks and maintain a secure research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
While Tetrahydrofolic acid and its derivatives are generally not classified as hazardous substances, prudent laboratory practice dictates the consistent use of appropriate personal protective equipment, especially when handling the compound in its powdered form.[1][2][3]
Recommended PPE for Handling this compound:
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against accidental splashes or aerosolized powder contacting the eyes.[2][3] |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact and potential absorption. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[1] |
| Respiratory Protection | Disposable respirator (e.g., N95) | Recommended when weighing or transferring powder to minimize inhalation of fine particles.[4] |
Operational Plan: Step-by-Step Handling Procedures
A structured approach to handling this compound ensures both safety and the integrity of your experiments.
Workflow for Handling this compound:
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plan: Managing Waste Responsibly
The disposal of chemical waste requires careful consideration to protect the environment and comply with regulations.
Disposal of Unused this compound:
For small quantities of unused, solid this compound that is not contaminated with hazardous materials, it is generally acceptable to dispose of it as regular laboratory waste, placed in a sealed and clearly labeled container.[5]
Disposal of Contaminated Materials:
Any materials, such as gloves, absorbent pads, or containers, that come into contact with this compound during handling or spill cleanup should be treated as chemical waste. These items must be collected in a designated, sealed, and labeled hazardous waste container for disposal through your institution's environmental health and safety (EHS) program.[6][7]
Deuterated Compound Disposal Considerations:
Currently, there are no specific, widely adopted regulations for the disposal of non-hazardous deuterated compounds that differ from their non-deuterated counterparts in a laboratory setting. The primary concerns with deuterium relate to its use in nuclear applications, and its export is regulated.[8][9][10][11] However, for the quantities typically used in research, the key consideration is the chemical property of the compound itself. As Tetrahydrofolic acid is not classified as hazardous, the deuterated form is treated similarly. When in doubt, always consult your institution's EHS department for specific guidance.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, a swift and informed response is crucial.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Don PPE: If not already wearing it, put on the recommended personal protective equipment.
-
Contain the Spill: For a solid powder spill, gently cover it with a damp paper towel to prevent it from becoming airborne.[12]
-
Collect the Material: Carefully scoop the contained powder and any contaminated materials into a sealable plastic bag.[12]
-
Clean the Area: Wipe the spill area with a damp cloth.
-
Dispose of Waste: Place the sealed bag and cleaning materials into a designated hazardous waste container and contact your EHS for pickup.[13][14]
Exposure Response:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse the mouth with water and seek immediate medical attention.
By integrating these safety and logistical protocols into your laboratory's standard operating procedures, you can ensure the responsible and safe handling of this compound, fostering a culture of safety and scientific excellence.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. healthybean.org [healthybean.org]
- 4. realsafety.org [realsafety.org]
- 5. ptb.de [ptb.de]
- 6. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. hwb.gov.in [hwb.gov.in]
- 9. nrc.gov [nrc.gov]
- 10. Containment of Nuclear Weapons Act 2003, Schedule [irishstatutebook.ie]
- 11. Federal Register :: Control of Deuterium That Is Intended for Use Other Than in a Nuclear Reactor Under the Export Administration Regulations (EAR) [federalregister.gov]
- 12. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 13. Chemical Spills in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 14. westlab.com [westlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
